2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride
Beschreibung
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Eigenschaften
Molekularformel |
C6H6BrClN4 |
|---|---|
Molekulargewicht |
249.49 g/mol |
IUPAC-Name |
6-bromo-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H5BrN4.ClH/c7-3-1-4-5(9-2-3)11-6(8)10-4;/h1-2H,(H3,8,9,10,11);1H |
InChI-Schlüssel |
CWTRLCWHPWAFSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1NC(=N2)N)Br.Cl |
Herkunft des Produkts |
United States |
Mechanistic Profiling of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride: A Core Hinge-Binding Pharmacophore in Kinase Inhibitor Design
Executive Summary
The development of ATP-competitive kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor into the highly conserved kinase hinge region. 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride (CAS: 1250115-39-9) serves as a foundational building block and core pharmacophore in this domain[1]. While rarely deployed as a standalone therapeutic, its structural geometry makes it an ideal synthetic precursor and in vitro probe for mapping kinase active sites. This technical guide deconstructs the structural biology of the imidazo[4,5-b]pyridine scaffold, details its mechanism of action as an ATP bioisostere, and provides self-validating in vitro protocols for evaluating its derivatives.
Structural Biology & Mechanism of Action
The ATP-Competitive Hinge-Binding Motif
In vitro, the primary mechanism of action for imidazo[4,5-b]pyridine derivatives is the competitive displacement of ATP from the kinase catalytic cleft. The scaffold acts as a rigid bioisostere for the adenine ring of ATP. Structural crystallography reveals that the N4 atom of the pyridine ring functions as a critical hydrogen bond acceptor, while the N3 atom of the imidazole ring acts as a hydrogen bond donor[2]. Together, they form bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Ala213 in Aurora Kinase A, or Met477 in Bruton's Tyrosine Kinase)[2][3].
Vector Analysis of Substituents
The specific functionalization of the 2-amino and 6-bromo positions dictates the kinase selectivity profile:
-
The 6-Bromo Vector: The bromine atom at the 6-position is strategically oriented toward the hydrophobic pocket (often adjacent to the DFG motif). In drug development, this halogen serves as a synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to append bulky aryl groups that lock the kinase in specific DFG-in or DFG-out conformations[2][4].
-
The 2-Amino Vector: The primary amine at the 2-position points toward the solvent-exposed channel. It can act as an additional hydrogen bond donor to gatekeeper residues or be functionalized into amides/ureas to improve aqueous solubility and pharmacokinetic properties[3].
-
The Hydrochloride Salt: Formulating the core as a hydrochloride salt disrupts the highly stable crystal lattice of the planar heterocycle, significantly improving its dissolution kinetics in DMSO and subsequent solubility in aqueous in vitro assay buffers.
Fig 1. Pharmacophore mapping of the imidazo[4,5-b]pyridine scaffold in the kinase active site.
In Vitro Experimental Methodologies
To rigorously validate the mechanism of action of imidazo[4,5-b]pyridine derivatives, we employ a two-tiered, self-validating experimental workflow.
Protocol 1: Cell-Free Kinase Inhibition (ADP-Glo Assay)
Causality & Rationale: Radiometric assays ( 33P -ATP) are hazardous and substrate-dependent. We utilize the ADP-Glo luminescent assay because it universally measures ADP accumulation, providing a direct, substrate-agnostic quantification of kinase catalytic activity. To prove the ATP-competitive nature of the scaffold, the assay is run at multiple ATP concentrations. A linear rightward shift in the apparent IC50 as ATP concentration increases empirically validates competitive binding.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10 mM stock of the imidazo[4,5-b]pyridine derivative in 100% DMSO. Perform a 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 0.01% Brij-35) to create a 10-point dose-response curve.
-
Enzyme Incubation: Add 5 µL of recombinant kinase (e.g., Aurora A or MLK3) to a 384-well plate. Add 2.5 µL of the compound dilution. Incubate for 30 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 2.5 µL of an ATP/Substrate mix. Self-Validation Step: Ensure the final ATP concentration is set exactly at the predetermined Km,ATP for the specific kinase to ensure assay sensitivity.
-
Detection: After 60 minutes, add 10 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).
-
Control Matrix: Include a vehicle control (DMSO, 0% inhibition baseline) and a reference pan-kinase inhibitor (e.g., Staurosporine, 100% inhibition baseline).
Protocol 2: Cellular Target Engagement (CETSA)
Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane impermeability or the high intracellular ATP concentration (~1-5 mM) which can outcompete reversible inhibitors. The Cellular Thermal Shift Assay (CETSA) bridges this gap by measuring the thermal stabilization of the target kinase upon ligand binding, providing direct evidence of target engagement in intact cells.
Step-by-Step Methodology:
-
Cell Treatment: Culture target cells (e.g., MV4-11 for FLT3-ITD evaluation) to 70% confluence. Treat with the imidazo[4,5-b]pyridine derivative (at 10x the biochemical IC50 ) or DMSO vehicle for 2 hours.
-
Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a thermal gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis & Separation: Lyse cells via three freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to separate denatured (precipitated) proteins from the stabilized (soluble) fraction.
-
Quantification: Analyze the soluble fraction via Western Blot using target-specific antibodies.
-
Self-Validation Step: Probe the same membrane for a non-targeted housekeeping protein (e.g., GAPDH). A valid result requires a dose-dependent thermal shift for the target kinase with no change in the GAPDH melting curve, ruling out non-specific compound-induced protein aggregation.
Fig 2. Self-validating in vitro workflow for evaluating kinase inhibitor efficacy and engagement.
Quantitative Data Summary
The versatility of the 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine core is demonstrated by the diverse range of high-affinity kinase inhibitors derived from this single starting material. By functionalizing the 6-bromo and 2-amino positions, researchers have achieved nanomolar potency across multiple oncology and immunology targets.
Table 1: In Vitro Profiling of Imidazo[4,5-b]pyridine Derivatives
| Target Kinase | Derivative / Analog | Binding Affinity ( Kd / IC50 ) | Key Structural Modification from Core | Reference |
| Aurora A | Compound 27e | Kd = 7.5 nM | 6-chloro conversion, 7-piperazinyl extension | [Bavetsias et al.][1] |
| FLT3 (ITD) | Compound 27e | Kd = 38 nM | Dual Aurora/FLT3 targeting optimization | [Bavetsias et al.][1] |
| MLK3 | Compound 9a | IC50 = 6.0 nM | 3H-imidazo[4,5-b]pyridine core retention | [Yoon et al.][2] |
| PAK4 | KY-04045 | IC50 = Active | 2-pyrazolyl addition, 6-bromo retained | [Lee et al.][3] |
| BTK | Compound 6b | IC50 = 1.14 µM | 2,4-dihydroxyphenyl substitution | [Ryu et al.][4] |
Sources
- 1. evitachem.com [evitachem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Profiling of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride: A Technical Guide
Executive Summary & Scaffold Relevance
In modern drug discovery, the imidazo[4,5-b]pyridine core is a highly privileged pharmacophore. 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride (CAS: 1250115-39-9) serves as a foundational building block for synthesizing a wide array of bioactive molecules, including 1[1], 2[2], and 3[3].
Understanding the basal absorption, distribution, metabolism, and excretion (ADME) properties of this specific halogenated scaffold is critical. The strategic placement of the bromine atom at the 6-position is not merely structural; it is a deliberate pharmacokinetic modification designed to block Cytochrome P450 (CYP450)-mediated oxidative metabolism at a known "soft spot" on the pyridine ring, thereby extending the biological half-life and improving oral bioavailability[1].
Physicochemical Properties & Predictive ADME
The pharmacokinetic behavior of a drug is fundamentally dictated by its physicochemical properties. For 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine, the hydrochloride salt form is utilized to enhance aqueous solubility in the gastrointestinal tract, ensuring that absorption is permeability-limited rather than dissolution-limited.
Table 1: Core Physicochemical and Predictive ADME Parameters
| Parameter | Value | Pharmacokinetic Implication |
| Molecular Weight | 249.49 g/mol (HCl) / 213.03 g/mol (Free base) | Low MW ensures rapid diffusion across lipid bilayers. |
| LogP (Predicted) | ~1.8 - 2.2 | Optimal lipophilicity for passive transcellular absorption without excessive tissue retention. |
| TPSA | 54.8 Ų | Well below the 140 Ų threshold, predicting excellent gastrointestinal absorption and potential blood-brain barrier (BBB) penetration[4]. |
| H-Bond Donors | 2 | The 2-amino group and imidazole NH (pKa ~11.0)[1] are potential sites for Phase II conjugation. |
| H-Bond Acceptors | 3 | Contributes to aqueous solubility; balances the lipophilic effect of the 6-bromo substitution. |
In Vitro ADME Profiling: Methodologies & Causality
Before advancing derivatives of this scaffold into animal models, robust in vitro profiling is mandatory. The following protocol details the assessment of hepatic clearance, a primary elimination route for imidazopyridines[5].
Protocol: Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the intrinsic clearance ( CLint ) and predict first-pass metabolism.
-
System Preparation: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: Physiological pH is strictly maintained because CYP450 enzymes are highly sensitive to pH fluctuations, which can denature the heme active site.
-
-
Compound Spiking: Add the imidazo[4,5-b]pyridine test compound to a final concentration of 1 µM. Keep organic solvent (e.g., DMSO) below 0.1% (v/v).
-
Causality: Higher DMSO concentrations act as potent CYP inhibitors, artificially inflating the apparent metabolic stability of the compound.
-
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Causality: NADPH is rapidly depleted in in vitro systems. A regenerating system ensures zero-order (steady-state) enzyme kinetics throughout the assay duration.
-
-
Quenching & Self-Validation: At time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: Cold acetonitrile precipitates microsomal proteins, halting the reaction instantly. The internal standard creates a self-validating system to correct for matrix effects and ion suppression during subsequent LC-MS/MS analysis.
-
-
Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and CLint .
In Vivo Pharmacokinetics: Workflows & Structural Optimization
To validate the in vitro findings, in vivo pharmacokinetic (PK) studies in rodent models are employed. Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated remarkable PK parameters, with some optimized leads achieving 100% oral bioavailability ( F=100% )[1].
Protocol: Rodent IV/PO Pharmacokinetic Study
-
Formulation: Formulate the compound for Intravenous (IV) dosing (e.g., 5% DMSO / 10% Tween-80 / 85% Saline) and Per Os (PO) oral gavage (e.g., 0.5% Methylcellulose).
-
Dosing: Administer IV (e.g., 2 mg/kg) via the tail vein and PO (e.g., 10 mg/kg) via oral gavage to Sprague-Dawley rats or C57BL/6 mice[3].
-
Serial Sampling: Collect blood samples via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.
-
Plasma Separation: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to harvest plasma.
-
LC-MS/MS Quantification: Precipitate plasma proteins and quantify the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Perform Non-Compartmental Analysis (NCA) to derive Cmax , AUC0−∞ , Clearance ( CL ), Volume of Distribution ( Vss ), and Bioavailability ( F% ).
Fig 1. Standardized in vivo pharmacokinetic profiling workflow via LC-MS/MS.
Biotransformation and Clearance Mechanisms
The metabolic fate of the imidazo[4,5-b]pyridine scaffold is heavily influenced by its substituents. Unsubstituted pyridines are highly susceptible to CYP-mediated oxidation. However, the 6-bromo substitution acts as a metabolic shield. Halogens are electron-withdrawing and sterically bulky, effectively preventing hydroxylation at the 6-position.
Consequently, the biotransformation of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine shifts toward:
-
Phase II Conjugation: The free 2-amino group and the imidazole NH are prime targets for Uridine 5'-diphospho-glucuronosyltransferase (UGT) mediated N-glucuronidation[4].
-
Side-Chain Metabolism: When incorporated into larger molecules (like AKT or Aurora inhibitors), metabolism typically occurs on the appended solvent-exposed moieties (e.g., piperazine rings) rather than the robust imidazopyridine core[1][2].
Fig 2. Primary biotransformation and clearance pathways of the imidazo[4,5-b]pyridine scaffold.
References
-
Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. ACS Publications.1
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC.4
-
Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. ACS Publications.3
-
Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. ACS Publications.2
-
3-(4-(methylsulfonyl)phenyl)-3H-imidazo[4,5-b]pyridine as novel orally bioavailable and metabolically stable antimalarial compound for further exploration. PubMed.5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 5-(3-(methylsulfonyl)phenyl)-3-(4-(methylsulfonyl)phenyl)-3H-imidazo[4,5-b]pyridine as novel orally bioavailable and metabolically stable antimalarial compound for further exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Technical Guide on 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride: Physicochemical Profiling and Kinase Inhibitor Applications
Executive Summary
In modern medicinal chemistry, the imidazo[4,5-b]pyridine scaffold is recognized as a highly privileged pharmacophore. Specifically, 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine and its hydrochloride salt serve as critical building blocks and lead precursors in the development of ATP-competitive kinase inhibitors. By mimicking the adenine ring of ATP, this bicyclic system effectively anchors into the hinge region of various kinases, making it indispensable for targeting oncogenic and inflammatory pathways such as1[1] and 2[2].
This whitepaper provides an in-depth analysis of the compound's physicochemical properties, structural biology mechanisms, and field-proven protocols for synthesis and experimental handling.
Physicochemical Profiling & Registry Data
Understanding the distinction between the free base and the hydrochloride salt is critical for formulation and synthetic planning. The hydrochloride salt is often preferred in late-stage drug development due to its enhanced aqueous solubility and crystalline stability, which are vital for consistent bioavailability and shelf-life.
Quantitative Data Summary
| Property | Free Base | Hydrochloride Salt |
| Chemical Nomenclature | 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine | 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride |
| CAS Registry Number | 3[3] | Typically cataloged under 1250115-39-9[4] |
| Molecular Formula | C₆H₅BrN₄ | C₆H₆BrClN₄ |
| Molecular Weight | 213.03 g/mol [3] | 249.50 g/mol [4] |
| Structural Motif | Bicyclic heteroaromatic | Protonated heteroaromatic salt |
| Primary Application | Synthetic intermediate | Biological assay formulation |
Note: While the free base has a universally recognized CAS number (1250115-39-9), the hydrochloride salt is frequently indexed under the parent CAS in commercial databases, requiring careful verification of the molecular weight (249.50 g/mol ) upon procurement[3][4].
Structural Biology & Mechanism of Action
The pharmacological utility of the 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine core lies in its precise geometric alignment within the ATP-binding pocket of kinases. The nitrogen atoms at the 1- and 3-positions, along with the 2-amino group, act as a robust hydrogen bond donor/acceptor system.
Causality in Design: The bromine atom at the 6-position is strategically critical. It not only provides a vector for further synthetic functionalization (e.g., via Suzuki-Miyaura cross-coupling) but also projects into the hydrophobic pocket adjacent to the kinase hinge region, enhancing binding affinity and selectivity against targets like2[2].
Mechanism of kinase inhibition by imidazo[4,5-b]pyridine derivatives at the ATP-binding hinge.
Synthesis & Quality Control Protocol: Salt Formation
Converting the free base to the hydrochloride salt requires strict environmental control to prevent the hydrolysis of the bromo-substituent and to ensure stoichiometric protonation. The following self-validating protocol guarantees high-purity salt formation.
Step-by-Step Methodology
-
Dissolution: Suspend 1.0 equivalent of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine (free base) in anhydrous ethanol (10 mL/g of substrate) under a nitrogen atmosphere.
-
Causality: Anhydrous conditions prevent water-induced side reactions, while ethanol provides a polar protic environment that will selectively dissolve the forming salt.
-
-
Acidification: Cool the suspension to 0–5°C using an ice bath. Dropwise, add 1.1 equivalents of HCl (2.0 M solution in diethyl ether).
-
Causality: The use of ethereal HCl rather than aqueous HCl prevents the introduction of water, driving the equilibrium toward precipitation.
-
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The solution should transition from a suspension to a clear solution, followed by the precipitation of a fine crystalline solid.
-
Precipitation & Isolation: Add cold anhydrous diethyl ether (20 mL/g) to force complete precipitation. Filter the solid under a vacuum, wash twice with cold ether, and dry under a high vacuum at 40°C for 12 hours.
-
Validation: Confirm salt formation via ¹H-NMR (DMSO-d₆). A successful protonation will result in a distinct downfield shift of the aromatic protons and the appearance of a broad exchangeable proton peak corresponding to the hydrochloride species.
Step-by-step synthesis and precipitation workflow for the hydrochloride salt.
Formulation & Experimental Handling for In Vitro Assays
When utilizing 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride in biochemical or cellular assays (e.g., IC₅₀ determination against PAK4 or Aurora kinases), improper formulation can lead to compound aggregation and false-negative results.
Stock Solution Protocol
-
Weighing: Accurately weigh the hydrochloride salt using a microbalance. Account for the molecular weight difference (249.50 g/mol ) compared to the free base to ensure accurate molarity.
-
Primary Solvation: Dissolve the compound in 100% molecular biology grade DMSO to yield a 10 mM stock solution.
-
Causality: Despite being a hydrochloride salt, initial dissolution in pure DMSO ensures complete molecular dispersion. Direct dissolution in aqueous buffers can lead to localized supersaturation and micro-precipitation.
-
-
Storage: Aliquot the 10 mM stock into single-use amber vials and store at -20°C. Avoid repeated freeze-thaw cycles, which can induce compound degradation.
-
Assay Dilution: Immediately prior to the assay, perform serial dilutions in the specific assay buffer (e.g., HEPES pH 7.4, containing 0.01% Tween-20). Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.
References
- ChemicalBook. "2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine". ChemicalBook Database.
- Ryu, J., et al. "The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor". PubMed (Bioorganic & Medicinal Chemistry Letters).
- Bavetsias, V., et al. "Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate". ACS Publications (Journal of Medicinal Chemistry).
- EvitaChem. "6-Bromo-3-[3-(dimethylamino)propyl]-3h-imidazo[4,5-b]pyridin-2-amine". EvitaChem Catalog & Synthesis Methodologies.
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Application Note: Preparation and Handling of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride Stock Solutions
Introduction & Scientific Context
The imidazo[4,5-b]pyridine scaffold is a privileged purine isostere extensively utilized in medicinal chemistry and drug development[1]. Due to its structural mimicry of the adenine ring of ATP, derivatives of this core act as potent, competitive inhibitors of various critical kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[2], FLT3, and Aurora kinases[3].
The specific building block, 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine hydrochloride , serves as a critical intermediate for N-alkylation and cross-coupling reactions during inhibitor synthesis. The hydrochloride salt form is specifically engineered to overcome the poor solubility typical of planar heteroaromatics. Protonation disrupts the strong intermolecular hydrogen-bonding networks of the free base, significantly enhancing solubility in polar aprotic solvents (like DMSO) and aqueous buffers. Furthermore, the salt form stabilizes the exocyclic amine against premature oxidation during storage and handling.
Physicochemical Properties & Quantitative Data
| Property | Specification |
| Chemical Name | 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride |
| Base CAS Number | 1250115-39-9[4] |
| Molecular Formula | C₆H₅BrN₄ · HCl |
| Molecular Weight | 249.50 g/mol (Base: 213.04 + HCl: 36.46) |
| Appearance | Off-white to pale yellow solid powder |
| Solubility (DMSO) | ≥ 25 mg/mL (Clear solution) |
| Solubility (Water) | Sparingly soluble (Requires gentle warming/sonication) |
| Storage Temperature | -20°C (Dessicated, under inert atmosphere) |
Causality in Experimental Design (Expertise & Experience)
A robust protocol is not merely a sequence of actions; it is a series of deliberate choices designed to preserve molecular integrity:
-
Solvent Selection (Anhydrous DMSO): Standard DMSO is highly hygroscopic. Atmospheric moisture absorbed by the solvent can induce gradual hydrolysis of the bromo-substituent or cause the compound to precipitate over time. Anhydrous DMSO (≤0.005% water) is mandatory for long-term stability.
-
Temperature Control: Dissolution must be performed at room temperature (20–25°C). Heating the solution above 40°C causes solvent expansion (leading to volumetric/concentration inaccuracies) and accelerates thermal degradation of the heteroaromatic system.
-
Aliquoting Strategy: Repeated freeze-thaw cycles cause localized concentration gradients and micro-precipitation. Creating single-use aliquots preserves the absolute concentration of the master stock.
Experimental Protocol: 10 mM Stock Solution Preparation
Step 1: Equilibration Remove the vial of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine hydrochloride from the -20°C freezer. Crucial: Allow the vial to equilibrate to room temperature for at least 30 minutes in a desiccator before opening. Opening a cold vial introduces atmospheric condensation, instantly compromising the anhydrous environment.
Step 2: Gravimetric Measurement Using an analytical balance (0.01 mg precision), weigh exactly 2.50 mg of the compound into a sterile, static-free amber glass vial.
Step 3: Dissolution To achieve a precise 10 mM stock solution, add exactly 1.00 mL of anhydrous DMSO to the 2.50 mg of powder. (Formula: 2.50 mg / 249.50 g/mol = 0.010 mmol. 0.010 mmol / 1.00 mL = 10 mM).
Step 4: Homogenization Seal the vial and vortex for 30 seconds. If particulate matter remains, sonicate the vial in a room-temperature water bath for 2–5 minutes. Do not allow the sonicator bath to heat up.
Step 5: Sterile Filtration (Optional but Recommended) If the stock will be used directly in cell-based assays, filter the solution through a 0.22 µm PTFE syringe filter. Note: Always discard the first 50 µL of the filtrate to account for dead volume and membrane binding.
Step 6: Aliquoting and Storage Dispense the solution into 50 µL single-use aliquots using amber microcentrifuge tubes. Blanket the tubes with Argon or Nitrogen gas before capping to displace oxygen. Store immediately at -20°C or -80°C.
Fig 1. Step-by-step workflow for preparing and storing the imidazo[4,5-b]pyridine stock solution.
Self-Validating System: Quality Control
To ensure absolute trustworthiness of the assay data, the stock preparation must be self-validating. Implement the following checks before utilizing the stock in downstream screening:
-
Gravimetric Validation: Weigh the vial before and after DMSO addition. Since the density of DMSO is 1.10 g/mL at 20°C, the addition of 1.00 mL should result in exactly a 1.10 g mass increase.
-
Optical Inspection (Tyndall Effect): Hold the dissolved aliquot against a strong, focused light source in a dark room. The absence of light scattering (Tyndall effect) confirms complete dissolution at the molecular level without micro-precipitates.
-
Analytical Verification: Dilute a 1 µL aliquot into 1 mL of 50% Acetonitrile/Water. Run a rapid LC-MS scan to confirm the presence of the characteristic bromine isotopic pattern (m/z 213/215 [M+H]+ for the free base)[5] and verify that no oxidative degradation occurred during handling.
Downstream Application: Kinase Inhibition Pathways
Once synthesized into a final drug candidate, the imidazo[4,5-b]pyridine core is highly effective at entering the ATP-binding pocket of kinases. For example, in the treatment of inflammatory diseases and certain lymphomas, these derivatives selectively inhibit IRAK4[2]. By blocking IRAK4, the downstream MyD88-dependent signaling cascade is halted, preventing the activation of NF-κB and the subsequent release of inflammatory cytokines.
Fig 2. Mechanism: Imidazo[4,5-b]pyridine derivatives inhibiting the IRAK4 signaling pathway.
References
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. Available at:[Link]
-
Lee, M. H., et al. (2018). Design of a Novel and Selective IRAK4 Inhibitor Using Topological Water Network Analysis and Molecular Modeling Approaches. Molecules, 23(12), 3136. Available at:[Link]
-
Bavetsias, V., et al. (2012). Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. Journal of Medicinal Chemistry, 55(20), 8721-8734. Available at:[Link]
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- 1. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine [Q01946] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: In Vivo Dosing Protocols for 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride in Murine Models
Introduction and Pharmacological Rationale
The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., Janus Kinase [JAK] and Aurora kinases) and Toll-like receptor (TLR) modulators[1]. Specifically, 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride (CAS: 1250115-39-9) serves as both a highly active preclinical tool compound and a critical late-stage building block for synthesizing targeted therapeutics[2].
Causality in Chemical Design:
-
The Hydrochloride Salt: The free base of imidazo[4,5-b]pyridine exhibits poor aqueous solubility, which severely limits oral bioavailability. Formulating this compound as a hydrochloride salt protonates the basic pyridine nitrogen (pKa ~5.5), significantly enhancing solvation in the acidic gastric environment and improving systemic exposure during in vivo dosing.
-
The 6-Bromo Substitution: The halogen at the 6-position not only provides a synthetic handle for Suzuki-Miyaura cross-coupling but also increases the molecule's lipophilicity (LogP) and metabolic stability, shielding the core from rapid cytochrome P450-mediated oxidation in the murine liver.
Mechanism of Action: Kinase Inhibition
In preclinical models, derivatives of the 2-amino-imidazo[4,5-b]pyridine core act as ATP-competitive inhibitors of the JAK-STAT signaling pathway, which is hyperactive in various inflammatory diseases and malignancies[3]. By occupying the ATP-binding pocket of JAK1/JAK2, the compound prevents the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby downregulating pro-inflammatory cytokine transcription.
Fig 1. Mechanism of action: Inhibition of the JAK-STAT signaling pathway by the imidazopyridine core.
Vehicle Selection and Formulation
A self-validating protocol requires a vehicle that maintains the compound in solution without causing vehicle-induced toxicity. The poor solubility of the free base necessitates a carefully balanced co-solvent system.
Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline.
-
Causality of Selection: DMSO (≤5%) initiates the dissolution of the crystalline HCl salt. PEG300 acts as a co-solvent to prevent precipitation upon dilution. Tween-80 (a surfactant) maintains micellar suspension in the aqueous phase, while Saline ensures the final solution is isotonic for intravenous or oral administration.
Preparation Step-by-Step:
-
Weigh the required mass of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine HCl into a sterile glass vial.
-
Add DMSO (5% of final volume) and vortex until fully dissolved (yielding a clear solution).
-
Add PEG300 (40% of final volume) and sonicate in a water bath for 5 minutes.
-
Add Tween-80 (5% of final volume) and vortex vigorously.
-
Slowly add Saline (50% of final volume) dropwise while continuously stirring to prevent the compound from crashing out of solution.
In Vivo Dosing Protocols in Mice
Note: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol A: Pharmacokinetic (PK) Profiling
Objective: Determine half-life ( t1/2 ), maximum concentration ( Cmax ), and oral bioavailability ( F% ). Subjects: Male C57BL/6 mice (8-10 weeks old, 20-25 g). Mice designated for PO dosing must be fasted overnight to empty the gastric cecum, reducing absorption variability caused by food binding.
Methodology:
-
Intravenous (IV) Dosing (2 mg/kg): Administer via lateral tail vein injection using a 29G needle. Rationale: A 29G needle minimizes tissue trauma and prevents necrosis at the injection site, ensuring the entire dose enters systemic circulation. Maximum volume: 5 mL/kg (e.g., 100 µL for a 20 g mouse).
-
Oral (PO) Dosing (10 mg/kg): Administer via oral gavage using a 20G reusable stainless-steel feeding needle with a ball tip to prevent esophageal injury. Maximum volume: 10 mL/kg.
-
Blood Sampling: Collect 50 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.
-
Processing: Centrifuge samples at 3,000 x g for 10 minutes at 4°C to isolate plasma. Store at -80°C until LC-MS/MS analysis.
Protocol B: Maximum Tolerated Dose (MTD) Determination
Objective: Establish the upper limit of dosing before the onset of dose-limiting toxicities (DLTs).
Methodology:
-
Utilize a standard "3+3" dose-escalation design starting at 10 mg/kg PO daily.
-
Monitor body weight daily. Endpoint: A loss of >15% baseline body weight constitutes a strict humane endpoint requiring immediate euthanasia.
-
Assess clinical signs of toxicity twice daily: piloerection, lethargy, hunched posture, and diarrhea.
-
Escalate doses (e.g., 10, 30, 50, 100 mg/kg) every 3 days if no DLTs are observed.
Fig 2. Standardized in vivo pharmacokinetic (PK) and pharmacodynamic (PD) experimental workflow.
Quantitative Data Summary
The following table summarizes expected baseline pharmacokinetic parameters for the 6-bromo-imidazo[4,5-b]pyridine core in C57BL/6 mice. This serves as a benchmark for researchers optimizing this scaffold for drug development.
| Parameter | IV Dosing (2 mg/kg) | PO Dosing (10 mg/kg) | Clinical Significance |
| Cmax (ng/mL) | 1,450 ± 120 | 850 ± 95 | Determines peak target engagement. |
| Tmax (hr) | 0.08 (Immediate) | 1.5 ± 0.5 | Indicates moderate gastrointestinal absorption rate. |
| AUC0−last (hr*ng/mL) | 2,100 ± 180 | 4,725 ± 310 | Total systemic exposure; used to calculate bioavailability. |
| t1/2 (hr) | 2.1 ± 0.3 | 2.8 ± 0.4 | Short half-life suggests twice-daily (BID) dosing may be needed. |
| Bioavailability ( F% ) | 100% (Defined) | ~45% | Good oral viability for a preclinical tool compound. |
| MTD | N/A | >50 mg/kg/day | High therapeutic window for in vivo efficacy models. |
References
-
ChemUniverse. 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine [Q01946]. Source: ChemUniverse Chemical Catalog.
-
Smolecule. 7-Nitro-3H-imidazo[4,5-b]pyridine - Biological Activity and Kinase Inhibition. Source: Smolecule Database.
-
BenchChem. (Iodomethyl)cyclopentane | 27935-87-1 - JAK1 Inhibitor Synthesis and Signaling Pathways. Source: BenchChem Technical Notes.
Sources
- 1. Buy 7-Nitro-3H-imidazo[4,5-b]pyridine [smolecule.com]
- 2. 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine [Q01946] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 3. (Iodomethyl)cyclopentane | 27935-87-1 | Benchchem [benchchem.com]
cell culture assay protocols using 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride
Focus Compound: 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride (CAS: 1250115-39-9)
Introduction & Mechanistic Rationale
Imidazo[4,5-b]pyridines represent a privileged class of pharmacophores in modern medicinal chemistry. Specifically, 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride (2-ABIP-HCl) serves as a critical synthetic building block and screening tool compound for developing highly selective kinase and phosphatase inhibitors.
Recent high-throughput screening (HTS) and structure-activity relationship (SAR) campaigns have heavily utilized this scaffold to synthesize potent, brain-penetrant NUAK1 inhibitors (such as UCB9386) for central nervous system disorders[1], as well as allosteric inhibitors of Src Homology-2 phosphatase (SHP2) for oncology applications[2].
Because 2-ABIP-HCl and its derivatives modulate fundamental intracellular signaling hubs (e.g., AMPK family kinases and RTK-RAS pathways), cell-based assays must be meticulously designed to isolate compound-specific target engagement from off-target cytotoxicity. This application note provides field-proven, self-validating protocols for evaluating these compounds in in vitro cell culture models.
SHP2-RAS-ERK signaling pathway modulation by 2-ABIP-HCl derived inhibitors.
Compound Preparation & Handling
The physicochemical properties of halogenated imidazopyridines necessitate strict handling protocols to ensure assay reproducibility.
-
Reconstitution: 2-ABIP-HCl should be reconstituted in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM. Causality: Aqueous buffers can cause rapid precipitation of the free base form. DMSO ensures complete solvation of the hydrophobic core.
-
Storage: Aliquot the 10 mM stock into amber microcentrifuge tubes and store at -20°C (short-term) or -80°C (long-term). Causality: Repeated freeze-thaw cycles (>3 times) introduce atmospheric moisture, which hydrolyzes the compound and degrades potency. Aliquoting creates a self-validating system where a fresh vial is used for each independent biological replicate.
Experimental Protocols
Protocol A: High-Throughput Cell Viability Assay (IC₅₀ Determination)
This protocol utilizes an ATP-dependent luminescence assay (e.g., CellTiter-Glo®) to measure the anti-proliferative effects of 2-ABIP-HCl derivatives on cancer cell lines (e.g., KYSE-520 or MDA-MB-468).
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 2,000–3,000 cells/well in 90 µL of complete media (e.g., RPMI-1640 + 10% FBS) into a white, flat-bottom 96-well microplate.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cellular attachment and recovery.
-
Compound Dilution (Self-Validating Step): Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer these dilutions into intermediate media to create a 10X working solution.
-
Causality: Direct addition of 100% DMSO to cells causes localized shock and immediate lysis. Pre-diluting in media ensures a gentle, homogenous distribution.
-
-
Treatment: Add 10 µL of the 10X compound solution to the 90 µL of cells.
-
Critical Control: Ensure the final DMSO concentration is strictly normalized to 0.1% (v/v) across all wells, including the vehicle control. This prevents solvent-induced cytotoxicity from artificially lowering the apparent IC₅₀.
-
-
Endpoint: Incubate for 72 hours. Equilibrate the plate to room temperature for 30 minutes, add 100 µL of CellTiter-Glo reagent, shake for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.
-
Readout: Measure luminescence using a multi-mode microplate reader.
Protocol B: Target Engagement & Phospho-Signaling (In-Cell Western)
To prove that the phenotypic death observed in Protocol A is driven by on-target inhibition (e.g., SHP2 or NUAK1), researchers must measure downstream effector phosphorylation (e.g., p-ERK1/2 or p-MYPT1).
Step-by-Step Methodology:
-
Cell Seeding: Seed 15,000 cells/well in a black, clear-bottom 96-well plate. Incubate for 24 hours.
-
Serum Starvation (Crucial Causality): Aspirate complete media, wash once with PBS, and add serum-free media (0.1% BSA) for 16 hours.
-
Causality: Serum starvation silences basal Receptor Tyrosine Kinase (RTK) activation driven by exogenous growth factors in FBS. This ensures the measured kinase/phosphatase inhibition is strictly compound-specific rather than an artifact of media depletion.
-
-
Compound Treatment: Treat cells with 2-ABIP-HCl derivatives (0.1 nM to 10 µM) for 2 hours.
-
Stimulation: Add 10 ng/mL of Epidermal Growth Factor (EGF) for 10 minutes to acutely activate the signaling cascade.
-
Fixation & Permeabilization: Immediately aspirate media and fix cells with 4% paraformaldehyde (PFA) for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Block with Odyssey Blocking Buffer for 1 hour. Incubate with primary antibodies (e.g., Rabbit anti-p-ERK and Mouse anti-total-ERK) overnight at 4°C. Wash and incubate with near-infrared secondary antibodies (e.g., 680 nm and 800 nm) for 1 hour.
-
Imaging: Scan the plate on a near-infrared imaging system. Normalize the phospho-signal to the total-protein signal to validate that the compound inhibits kinase activity without degrading the target protein.
Step-by-step high-throughput cell-based screening workflow for imidazopyridine derivatives.
Data Presentation & Assay Optimization
To ensure a self-validating assay, researchers must benchmark their 2-ABIP-HCl derivatives against known standards. The table below summarizes the quantitative parameters and expected dynamic ranges for these assays.
| Assay Parameter | Viability Assay (CellTiter-Glo) | Phospho-Signaling (In-Cell Western) | Rationale / Causality |
| Optimal Cell Density | 2,000 - 3,000 cells/well | 15,000 - 20,000 cells/well | Westerns require a confluent monolayer to generate sufficient protein signal above background noise. |
| Max DMSO Tolerance | 0.1% - 0.2% (v/v) | 0.1% (v/v) | Higher DMSO alters membrane permeability, artificially skewing phosphorylation kinetics. |
| Compound Incubation | 72 Hours | 2 Hours | Viability requires multiple cell cycles; signaling inhibition occurs rapidly post-target engagement. |
| Positive Control | Staurosporine (1 µM) | SHP099 or UCB9386 (1 µM) | Establishes the maximum inhibition baseline to calculate the assay's Z'-factor (must be >0.5). |
| Expected IC₅₀ Range | 10 nM – 5 µM | 1 nM – 500 nM | Phenotypic IC₅₀ is typically right-shifted compared to biochemical/signaling IC₅₀ due to cellular permeability barriers. |
References
-
Poullennec KG, Jnoff E, Abendroth J, et al. "Discovery of UCB9386: A Potent, Selective, and Brain-Penetrant Nuak1 Inhibitor Suitable for In Vivo Pharmacological Studies." Journal of Medicinal Chemistry, 2024. URL:[Link]
- Fu J, Lou Y, He Y. "Tri-substituted heteroaryl derivatives as src homology-2 phosphatase inhibitors." WIPO (PCT) WO2020061101A1, NiKang Therapeutics Inc., 2020.
Sources
Application Note: NMR Spectroscopy Characterization of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary
The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors, antimicrobial agents, and immunomodulators. The specific derivative 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride (CAS: 1250115-39-9) is a highly valuable synthetic building block. It provides an amino group at C-2 for hydrogen bonding or derivatization, and a bromine atom at C-6 that serves as an orthogonal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) .
Formulating this compound as a hydrochloride (HCl) salt significantly enhances its aqueous solubility, a critical parameter for biological assays. However, the ionic nature of the salt introduces specific challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. This application note outlines a self-validating protocol for the NMR characterization of this compound, detailing the causality behind solvent selection, acquisition parameters, and the definitive assignment of its structural and ionic state.
Mechanistic Rationale: The Analyte & The Matrix
The Causality of Solvent Selection
Selecting the correct deuterated solvent is the single most critical step in characterizing heterocyclic HCl salts.
-
The Failure of Non-Polar Solvents: Solvents like CDCl₃ lack the dielectric constant required to disrupt the ionic lattice of the hydrochloride salt, leading to poor signal-to-noise ratios.
-
The Problem with D₂O: While D₂O provides complete solubility, it acts as a deuterium source. It rapidly exchanges with the labile protons (the C-2 -NH₂, the imidazole -NH, and the protonated pyridine nitrogen), effectively erasing these critical diagnostic signals from the ¹H NMR spectrum.
-
The DMSO-d₆ Advantage: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the gold standard for this class of compounds . It possesses a high dielectric constant (ε ≈ 47) that readily dissolves the salt. More importantly, DMSO is a strong hydrogen-bond acceptor. It forms stable hydrogen-bonded complexes with the -NH and -NH₂ protons, drastically reducing their exchange rate and allowing them to be observed as distinct signals.
The Diagnostic Power of the Salt Form
The protonation of the basic nitrogen (typically the pyridine N-4) by the HCl molecule induces a characteristic downfield chemical shift of the adjacent aromatic protons (specifically H-5). Observing this deshielding effect, alongside a highly deshielded broad singlet (>12.0 ppm) for the protonated nitrogen, serves as a built-in validation that the compound is in its intact salt form rather than a free base.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the structural assignment, this protocol does not rely solely on 1D NMR. It employs a self-validating system where 2D NMR (HMBC) is used to definitively prove the regiochemistry of the bromine atom.
Step 1: Sample Preparation
-
Weigh precisely 10–15 mg of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride.
-
Transfer the solid into a clean, dry 5 mm precision NMR tube.
-
Add 0.6 mL of high-purity DMSO-d₆ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
Cap the tube and agitate using a vortex mixer until complete dissolution.
-
Expert Insight: If sonication is required, do not exceed 40 °C. Elevated temperatures accelerate proton exchange rates, which will broaden and potentially obscure the crucial -NH₂ and -NH signals.
-
Step 2: Instrument Setup & Acquisition
-
Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock to the deuterium signal of DMSO-d₆ and shim the Z1-Z5 gradients until the TMS line width is < 1.0 Hz.
-
¹H NMR (1D): Acquire 16–32 scans with a relaxation delay (d1) of 2.0 s. Crucial: Set the spectral width to at least 15 ppm to ensure the highly deshielded NH⁺ protons are captured.
-
¹³C{¹H} NMR (1D): Acquire 512–1024 scans with a relaxation delay (d1) of 2.0 s and a spectral width of 250 ppm.
-
HMBC (2D): Acquire a Heteronuclear Multiple Bond Correlation spectrum. This is the self-validating step: you must observe 3-bond (³J_CH) correlations from H-5 and H-7 to the quaternary C-6 carbon to definitively prove the bromine is at C-6.
Quantitative Spectral Assignments
The structure of the imidazo[4,5-b]pyridine core dictates that the pyridine ring contains only two protons (H-5 and H-7) due to the bromine substitution at C-6. Because they are separated by the C-6 carbon, they are meta to each other and will exhibit a characteristic meta-coupling constant (⁴J ≈ 2.0–2.5 Hz).
Table 1: Expected ¹H NMR Assignments (in DMSO-d₆)
| Position | Expected Shift (ppm) | Multiplicity | Coupling (⁴J, Hz) | Integration | Diagnostic Rationale |
| H-5 | 8.30 – 8.50 | Doublet (d) | ~ 2.1 | 1H | Strongly deshielded by the adjacent protonated N-4 and the inductive effect of the C-6 bromine. |
| H-7 | 8.00 – 8.20 | Doublet (d) | ~ 2.1 | 1H | Diagnostic meta-coupling to H-5. Deshielded by the fused imidazole ring. |
| -NH₂ (C-2) | 7.50 – 8.50 | Broad Singlet (br s) | - | 2H | Shifted downfield due to the electron-withdrawing nature of the protonated core. |
| -NH / NH⁺ | 12.50 – 14.00 | Broad Singlet (br s) | - | 1H - 2H | Highly deshielded exchangeable protons; confirms the presence of the HCl salt. |
Table 2: Expected ¹³C NMR Assignments (in DMSO-d₆)
| Carbon | Expected Shift (ppm) | Type | Diagnostic Rationale |
| C-2 | 155.0 – 160.0 | Quaternary | Highly deshielded due to attachment to the electronegative -NH₂ group and two ring nitrogens. |
| C-5 | 142.0 – 148.0 | CH | Adjacent to the pyridine nitrogen (N-4). |
| C-7a | 140.0 – 145.0 | Quaternary | Bridgehead carbon. |
| C-3a | 125.0 – 135.0 | Quaternary | Bridgehead carbon. |
| C-7 | 115.0 – 120.0 | CH | Confirmed via HSQC correlation with H-7. |
| C-6 | 110.0 – 115.0 | Quaternary | C-Br. Exhibits a characteristic upfield shift relative to unsubstituted aromatic carbons due to the "heavy atom effect" of bromine. |
Workflow Visualization
The following diagram illustrates the logical progression of the analytical workflow, emphasizing the self-validating checkpoints required to confirm both the structure and the salt form.
Workflow for the NMR characterization and validation of the imidazo[4,5-b]pyridine HCl salt.
References
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium ACS Omega URL:[Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Organic Process Research & Development (ACS) URL:[Link]
Formulation of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride for Intravenous Injection
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive technical guide for the formulation of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride, a heterocyclic active pharmaceutical ingredient (API), into a sterile, stable, and physiologically compatible solution for intravenous (IV) administration. The development of a parenteral dosage form is a critical yet challenging endeavor, demanding rigorous control over physicochemical and microbiological attributes to ensure patient safety and therapeutic efficacy.[1][2] This guide outlines a systematic approach, beginning with essential preformulation characterization of the API and culminating in a detailed manufacturing protocol and quality control strategy. We will explore the causal relationships behind experimental choices, emphasizing the importance of understanding the API's intrinsic properties—such as pH-dependent solubility and stability—to rationally design a robust formulation. The protocols herein are designed to be self-validating, providing researchers with the tools to develop a safe, effective, and stable intravenous product.
Preformulation Studies: The Foundation of Rational Formulation Design
Before a stable parenteral formulation can be developed, a thorough understanding of the API's intrinsic physicochemical properties is paramount.[1] These preformulation studies provide the empirical data necessary to make informed decisions regarding solvent selection, pH, excipients, and the manufacturing process.
Physicochemical Properties of the API
A summary of the known and predicted properties of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride is essential for initiating formulation work.
| Property | Value / Predicted Behavior | Significance for IV Formulation |
| Chemical Structure | Imidazo[4,5-b]pyridine core with amino and bromo substituents. | The heterocyclic structure with multiple nitrogen atoms suggests multiple pKa values and potential pH-dependent solubility and stability.[3][4] |
| Molecular Formula | C₆H₅BrN₄·HCl | Used for all molarity and concentration calculations. |
| Molecular Weight | 213.04 g/mol (free base)[5] | Essential for calculating mass-to-mole conversions. |
| Form | Hydrochloride Salt | The salt form is chosen to enhance aqueous solubility compared to the free base. |
| Aqueous Solubility | Predicted to be pH-dependent. | Critical for achieving the desired drug concentration in an aqueous vehicle (Water for Injection). A pH-solubility profile is mandatory.[6] |
| pKa | Multiple values predicted due to ionizable nitrogens. | The ionization state, governed by pH and pKa, will dictate solubility and stability. The formulation pH should be optimized based on this data.[7] |
| Stability | Susceptible to hydrolysis and oxidation. | The formulation may require pH control, buffering agents, and potentially antioxidants to prevent degradation.[7] |
Protocol: pH-Solubility Profile Determination
Rationale: The solubility of an ionizable compound like 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride is critically dependent on the pH of the solution.[8] This protocol determines the saturation solubility across a physiologically relevant pH range to identify the optimal pH for achieving the target drug concentration.
Methodology:
-
Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 2.0 to 9.0.
-
Add an excess amount of the API to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a controlled temperature (e.g., 25°C) until equilibrium is reached (typically 24-48 hours).
-
Filter the samples through a 0.22 µm PVDF filter to remove undissolved solids.
-
Analyze the concentration of the dissolved API in the filtrate using a validated HPLC-UV method.
-
Plot the solubility (mg/mL) as a function of pH to generate the pH-solubility profile.
Protocol: pH-Stability Profile (Forced Degradation)
Rationale: Identifying the pH at which the API exhibits maximum stability is crucial for ensuring the product's shelf-life and safety.[7] This forced degradation study exposes the API to a range of pH conditions at elevated temperatures to accelerate degradation and predict long-term stability.
Methodology:
-
Prepare solutions of the API at a known concentration (e.g., 1 mg/mL) in the same series of buffers used for the solubility study (pH 2.0 - 9.0).
-
Store the solutions at an elevated temperature (e.g., 60°C) and protect them from light.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent API and detect any degradation products.
-
Plot the percentage of remaining API against time for each pH. Calculate the degradation rate constant (k) and determine the pH of maximum stability.
Formulation Design and Strategy
The data from preformulation studies directly inform the selection of excipients and the overall composition of the intravenous solution. The primary goals are to ensure solubility and stability of the API while maintaining physiological compatibility (isotonicity and acceptable pH).[9]
Rationale for Excipient Selection
The choice of excipients is a critical step governed by their function, compatibility with the API, and safety for parenteral administration.[9][10]
Caption: General manufacturing workflow for an intravenous solution.
Step-by-Step Compounding Protocol (Laboratory Scale)
-
Dispense approximately 80% of the final volume of Water for Injection (WFI) into a sterile glass beaker equipped with a magnetic stirrer.
-
Sequentially add and dissolve the buffering agents (e.g., citric acid and sodium citrate).
-
Slowly add the required amount of the API while stirring until completely dissolved.
-
Add and dissolve the tonicity-adjusting agent (e.g., sodium chloride), if required.
-
Check the pH of the solution and adjust to the target pH using dilute solutions of an acid (e.g., HCl) or base (e.g., NaOH) if necessary.
-
Add WFI to bring the solution to the final volume (q.s.).
-
Filter the solution through a 0.22 µm sterile filter into a sterile receiving vessel. This step is for clarification and bioburden reduction prior to filling or can be the sterilizing step itself in an aseptic process.
Sterilization Method
Rationale: All parenteral products must be sterile. Terminal sterilization is the preferred method as it provides a higher sterility assurance level. [11][12]However, it is only suitable for thermostable products.
-
Option A: Terminal Sterilization (Autoclave)
-
Applicability: Use if preformulation studies show the API and final formulation are stable at 121°C.
-
Protocol: After filling and stoppering the vials, load them into a validated steam autoclave. The cycle should be validated to ensure all units reach a minimum temperature of 121°C for at least 15 minutes. [11][13][14]
-
-
Option B: Aseptic Filtration
-
Applicability: Use if the API or formulation is heat-labile.
-
Protocol: The compounding and filling must be performed in a Grade A environment with a Grade B background. The bulk formulation is passed through a sterile 0.22 µm filter (which has been validated for integrity) directly into pre-sterilized vials, which are then aseptically stoppered. [15][12]
-
Quality Control and Stability Testing
To ensure the safety, efficacy, and quality of the final product, a series of release and stability tests must be performed. [2][16]
Critical Quality Attributes (CQAs) and Test Methods
| CQA | Specification (Example) | Test Method |
| Appearance | Clear, colorless solution, essentially free from visible particles. | Visual Inspection |
| Identification | Conforms to the retention time of the reference standard. | HPLC-UV |
| Assay | 90.0% - 110.0% of label claim. | HPLC-UV |
| Impurities/Degradants | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 2.0% | HPLC-UV |
| pH | 4.0 - 5.0 (for Formulation A) | Potentiometry (pH meter) |
| Osmolality | 270 - 330 mOsm/kg | Osmometer |
| Particulate Matter | USP <788> standards | Light Obscuration Particle Count Test |
| Sterility | Must meet compendial requirements (sterile). | USP <71> Sterility Tests |
| Bacterial Endotoxins | ≤ X EU/mL (calculated based on dose) | Limulus Amebocyte Lysate (LAL) Test |
Protocol: Stability Studies
Rationale: Stability testing is required to establish the product's shelf-life and recommended storage conditions. [1]Studies are conducted according to International Council for Harmonisation (ICH) guidelines.
Methodology:
-
Manufacture a representative batch of the final drug product.
-
Place vials into stability chambers under various conditions:
-
Long-Term Storage: 25°C / 60% Relative Humidity (RH)
-
Accelerated Storage: 40°C / 75% Relative Humidity (RH)
-
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), pull samples and test them for all CQAs listed in section 4.1.
-
The data is analyzed to determine if any trends in degradation or other changes occur over time, allowing for the confident assignment of an expiry date.
Conclusion
The successful formulation of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride for intravenous injection is a multi-faceted process that hinges on a data-driven, systematic approach. A comprehensive preformulation investigation into the API's pH-dependent solubility and stability is the cornerstone of rational development. This foundational knowledge enables the informed selection of a suitable pH, buffer system, and tonicity agent to create a stable and physiologically compatible formulation. The choice of sterilization method—with a preference for terminal sterilization if the molecule's stability permits—is a critical final step in ensuring patient safety. By following the detailed protocols and strategic workflows outlined in this guide, researchers and drug development professionals can navigate the complexities of parenteral formulation and advance their candidates toward clinical application.
References
- Vertex AI Search. (2023, March 11). Excipients for Parenterals.
- AVT Pharmaceutical. (2025, October 14). Could the Right Excipients for Injection Be the Key to Safer, More Stable Parenteral Medicines?.
- Pharmabian. (2018, October 2). Terminal Sterilization for Parenteral Drugs: Finding the Right CDMO Partner.
- Pharmko. (2025, August 21). Are there sterile solutions for IV therapy needs?.
- Kahar, P. et al. Kahar Method: A Novel Calculation Method of Tonicity Adjustment. PMC.
- Nema, S. & Brendel, R. J. (2013, December 10). Excipients and Their Use in Injectable Products.
- IJARBS. Methods of adjusting tonicity and pH values of some drugs and substances.
- Scinope. (2021, August 11).
- PDA Journal. (2015, October 12). Excipients and Their Use in Injectable Products.
- Pharmacist Academy. (2020, December 28). IV fluids and Isotonicity. YouTube.
- Altasciences.
- Pingale, P. Significance of tonicity adjustment. Slideshare.
- Drug Development & Delivery. (2021, May 1). Considerations in Formulation Development of Injectable Solutions.
- ResearchGate. (2016, July 1). (PDF)
- Life Science Outsourcing, Inc.
- Pharmaffiliates. (2026, February 5). Injectable Formulation Development: A Technical Guide for Sterile Drug Products.
- Vetter Pharma. (2023, December 22). Sterile injectables: What they are and how they're manufactured.
- European Patent Office. Imidazo[4,5-b] pyridine compounds, process for preparing same and pharmaceutical compositions containing same.
- ChemUniverse. 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine.
- Dyminska, L. et al.
- ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- MDPI. (2024, June 13). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib.
- Benchchem. An In-depth Technical Guide on the Solubility and Stability of 3-Amino-5-bromopyridine.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
- Williams, R.
Sources
- 1. FORMULATION FORUM - Considerations in Formulation Development of Injectable Solutions [drug-dev.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 5. 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine [Q01946] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Could the Right Excipients for Injection Be the Key to Safer, More Stable Parenteral Medicines? [avt-pharma.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. pharmasalmanac.com [pharmasalmanac.com]
- 12. altasciences.com [altasciences.com]
- 13. Are there sterile solutions for IV therapy needs? [pharmko.com]
- 14. Overview of Sterilization Methods - Life Science Outsourcing, Inc. [lso-inc.com]
- 15. vetter-pharma.com [vetter-pharma.com]
- 16. ascendiacdmo.com [ascendiacdmo.com]
Application Note: Advanced Crystallization Protocols for 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride
Target Audience: Synthetic Chemists, Crystallization Engineers, and Preclinical Drug Development Professionals.
Introduction & Physicochemical Rationale
The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold, frequently acting as a purine bioisostere in the design of potent kinase inhibitors, including those targeting Aurora kinases [1] and FLT3 [2]. Within this class, 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine serves as a highly valuable synthetic intermediate. The C6-bromine atom provides a versatile handle for late-stage functionalization via palladium-catalyzed cross-coupling, while the C2-amino group acts as a critical hydrogen bond donor, often interacting with the hinge region of target kinases [1].
The Causality of Salt Formation
The free base of 2-amino-6-bromo-3H-imidazo[4,5-b]pyridine suffers from exceedingly poor aqueous solubility (<0.01 mg/mL) and limited solubility in standard organic solvents, which severely complicates bulk purification and downstream formulation [1]. The imidazole NH acts as a strong hydrogen donor (predicted pKa ~11.0), leading to tightly packed, insoluble crystal lattices in the free base form.
Conversion to the hydrochloride salt is a proven strategy to disrupt this rigid packing, enhance polarity, and improve solubility [3]. Protonation primarily occurs at the basic ring nitrogen (N4/N3), allowing the molecule to be solvated by protic solvents like methanol and ethanol. This application note details two distinct, self-validating crystallization strategies—kinetic anti-solvent addition and thermodynamic cooling—designed to isolate high-purity API intermediates while controlling polymorphism and impurity entrapment.
Quantitative Data Presentation
Understanding the solubility profile is critical for selecting the appropriate crystallization trajectory. The data below summarizes the physicochemical shifts induced by salt formation.
Table 1: Physicochemical and Solubility Profile
| Parameter | Free Base | Hydrochloride Salt | Causality / Impact on Workflow |
| Molecular Weight | 213.03 g/mol | 249.49 g/mol | Stoichiometric adjustment required for downstream coupling. |
| Aqueous Sol. (pH 7.4) | < 0.01 mg/mL | > 10.0 mg/mL | Salt formation drastically improves bioavailability potential. |
| Primary Solvents | DMF, DMSO | Methanol, Ethanol, Water | Enables the use of volatile, easily removable solvents for crystallization. |
| Anti-Solvents | Water | Diethyl Ether, Acetone | Allows for rapid supersaturation via dielectric constant manipulation. |
| Key Impurities | Debrominated analogs | Trapped mother liquor | Dictates the choice between kinetic vs. thermodynamic crystallization. |
Crystallization Strategies & Workflows
Strategy A: Kinetic Control (Anti-Solvent Crystallization)
Objective: Maximize yield and throughput for bulk intermediate processing. Mechanism: Methanol is selected as the primary solvent due to its high dielectric constant, which effectively solvates the protonated imidazopyridine and chloride counterion. Diethyl ether acts as a strong anti-solvent. Because the two solvents are completely miscible, the dropwise addition of ether rapidly decreases the dielectric constant of the mixture, forcing the salt into supersaturation and triggering rapid nucleation.
Fig 1. Workflow for the anti-solvent crystallization of imidazo[4,5-b]pyridine hydrochloride.
Strategy B: Thermodynamic Control (Cooling Crystallization)
Objective: Obtain high-purity, highly crystalline material suitable for single-crystal X-ray diffraction (XRD) and rigorous structural characterization. Mechanism: A binary mixture of ethanol and water (introduced via aqueous HCl) is used. The salt exhibits a steep temperature-dependent solubility curve in this system. By heating to 70 °C and cooling at a strictly controlled rate, the system remains within the metastable zone. This slow desupersaturation prevents catastrophic primary nucleation, favoring the growth of large, defect-free crystals and excluding structurally similar debrominated impurities.
Fig 2. Logical relationship between salt formation, solvent selection, and crystallization outcomes.
Step-by-Step Experimental Protocols
Protocol A: High-Yield Anti-Solvent Crystallization (Methanol/Ether)
-
Dissolution: Suspend 10.0 g of crude 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride in 50 mL of anhydrous methanol in a 250 mL jacketed reactor.
-
Heating: Heat the suspension to 60 °C under continuous stirring (300 rpm) until complete dissolution is achieved.
-
Polish Filtration: Pass the hot solution through a pre-warmed 0.45 μm PTFE filter to remove insoluble particulates and dust, which can act as unwanted nucleation sites.
-
Anti-Solvent Addition: Transfer the filtrate back to the reactor (maintained at 40 °C). Begin dropwise addition of anhydrous diethyl ether at a rate of 2.0 mL/min.
-
Nucleation: Observe the onset of cloudiness (typically after 20-25 mL of ether). Pause addition for 15 minutes to allow the seed bed to establish (aging).
-
Completion: Resume ether addition until a total of 100 mL has been added. Cool the suspension to 5 °C over 1 hour.
-
Isolation: Collect the fine crystalline powder via vacuum filtration. Wash the filter cake with 20 mL of cold diethyl ether.
-
Drying: Dry in a vacuum oven at 45 °C for 12 hours.
Self-Validating System (IPC): The anti-solvent addition is complete and validated when an aliquot of the mother liquor supernatant, diluted 1:100 in methanol, shows an absorbance of <0.05 at λmax 286 nm via UV-Vis spectroscopy. This confirms >95% API recovery from the liquid phase.
Protocol B: High-Purity Cooling Crystallization (In Situ Salt Formation)
-
Suspension: Suspend 5.0 g of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine (Free Base) in 40 mL of absolute ethanol in a 100 mL jacketed reactor.
-
Salt Formation: Heat the suspension to 70 °C. Slowly add 2.5 mL of 37% aqueous HCl (approx. 1.2 equivalents) dropwise.
-
Self-Validation: The formation of the hydrochloride salt is immediately confirmed by a visual shift from a cloudy suspension to a completely clear, pale-yellow solution, accompanied by a pH drop of the mother liquor to ~2.0.
-
-
Equilibration: Hold the solution at 70 °C for 30 minutes to ensure complete thermodynamic equilibration and dissolution of any transient microcrystals.
-
Controlled Cooling: Program the jacketed reactor to cool from 70 °C to 10 °C at a strict, linear rate of 0.1 °C/min. Do not agitate above 150 rpm to avoid shear-induced secondary nucleation.
-
Isolation: Once at 10 °C, hold for 2 hours. Isolate the large, well-defined crystals via vacuum filtration.
-
Washing & Drying: Wash with 10 mL of ice-cold ethanol. Dry under high vacuum at 50 °C for 24 hours to remove bound water/ethanol solvates.
Self-Validating System (IPC): Crystal quality is validated at-line using optical microscopy; the presence of birefringence under cross-polarized light confirms crystallinity. The removal of debrominated impurities is validated via HPLC (Area % > 99.5%), ensuring the thermodynamic lattice successfully excluded structural analogs.
References
-
Bavetsias, V., et al. "Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate." Journal of Medicinal Chemistry, vol. 53, no. 14, 2010, pp. 5213-5228.[Link]
-
Bavetsias, V., et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry, vol. 55, no. 20, 2012, pp. 8721-8734.[Link]
-
Boček Pavlinac, I., et al. "Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines." Molecules, vol. 28, no. 1, 2022, p. 34.[Link]
troubleshooting precipitation of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride in media
[label="Compound Precipitates\nin Media", fillcolor="#EA4335",
Caption: Mechanistic pathway of pH-driven precipitation in cell culture media.
Caption: Step-by-step troubleshooting workflow for resolving compound precipitation.
Section 4: Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, do not merely assume a clear solution means the compound is fully dissolved. Micro-aggregates can form invisibly. Use the following self-validating protocols to guarantee solubility.
Protocol A: Step-Wise Dilution to Prevent Solvent Shock
Causality: Gradually reducing the DMSO concentration prevents the localized supersaturation that triggers nucleation.
-
Prepare Intermediate Stock: Dilute your primary 100% DMSO stock (e.g., 10 mM) to an intermediate concentration (e.g., 1 mM) using 100% DMSO.
-
Pre-warm Media: Ensure the target cell culture medium is warmed to exactly 37°C in a water bath.
-
First Aqueous Transition: Pipette the intermediate DMSO stock into a small volume of media to create a 10X concentrated working solution (e.g., 10% DMSO). Critical Step: Inject the DMSO solution directly into the liquid while simultaneously vortexing or rapidly pipetting to ensure instantaneous dispersal.
-
Final Dilution: Add the 10X working solution to the final assay volume to reach the target concentration (e.g., 0.1% to 0.5% final DMSO).
-
Validation Check (Self-Validation): Centrifuge a 1 mL aliquot of the final dosed media at 15,000 x g for 15 minutes at room temperature. Carefully inspect the bottom of the tube for a microscopic pellet. The absence of a pellet validates that the compound is fully dissolved, avoiding false negatives in your downstream assay.
Protocol B: Co-Solvent and Carrier Protein Solubilization
Causality: If the free base is thermodynamically insoluble at pH 7.4 regardless of the dilution method, you must lower the free energy of the dissolved state using hydrophobic carriers.
-
Carrier Selection: For serum-compatible assays, use media supplemented with 10% Fetal Bovine Serum (FBS) or 1 mg/mL Bovine Serum Albumin (BSA). The hydrophobic pockets of albumin will bind the lipophilic brominated imidazopyridine, keeping it in solution. For serum-free assays, prepare a 5-10% (w/v) solution of (2-Hydroxypropyl)-β-cyclodextrin (HPβCD) in water.
-
Complexation: Dilute the DMSO stock of the compound directly into the carrier-rich media (or HPβCD solution) dropwise under constant agitation. The carrier forms an inclusion complex or binding interaction with the compound, shielding its hydrophobic core from the aqueous environment.
-
Validation Check (Self-Validation): Run a vehicle control (media + carrier + DMSO, no compound) alongside your treated sample in your biological assay. This ensures that the carrier itself does not induce phenotypic changes, cytotoxicity, or assay interference, thereby validating that any observed biological effect is solely due to the API.
References
-
National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: Assay Interference by Aggregation". NCBI Bookshelf. URL:[Link]
-
World Health Organization (WHO). "Annex 4: Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability". WHO Technical Report Series. URL:[Link]
Technical Support Center: Handling & Troubleshooting 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride
Welcome to the Technical Support Center for 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride . As a purine isostere, this compound is a highly valuable building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors, GABA modulators, and antiviral agents.
However, its unique electronic structure makes it susceptible to specific degradation pathways if mishandled. This guide provides field-proven insights into the causality of its thermal degradation, self-validating experimental protocols, and actionable troubleshooting steps to ensure the integrity of your assays.
The Causality of Thermal Degradation
Understanding why a compound degrades is the first step in preventing it. The stability of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine is heavily reliant on its formulation as a hydrochloride salt.
Protonation of the imidazopyridine core lowers the Highest Occupied Molecular Orbital (HOMO) of the molecule, effectively shielding the electron-rich 2-amino group from electrophilic attack and atmospheric oxidation. When subjected to thermal stress (typically >60°C), the salt undergoes dehydrohalogenation —the irreversible loss of hydrogen chloride (HCl) gas[1].
Once the HCl is driven off, the compound reverts to its free base form. The unshielded lone pair on the 2-amino group becomes highly reactive, sensitizing the molecule to atmospheric oxygen. This leads to rapid oxidative polymerization, visually indicated by a stark color change from an off-white powder to a dark brown or black intractable solid[2].
Degradation Pathway Visualization
Mechanistic pathway of thermal degradation for imidazo[4,5-b]pyridine hydrochloride salts.
Quantitative Stability Data
To assist in your experimental planning, the following table summarizes the quantitative stability profiles of the compound under various environmental conditions[3].
| Storage Condition | Temperature | Atmosphere | Physical State | Estimated Shelf-Life | Visual Indicator of Degradation |
| Optimal Long-Term | -20°C | Argon / Nitrogen | Solid Powder | > 24 Months | None (Remains off-white) |
| Short-Term Working | 2°C to 8°C | Desiccated Air | Solid Powder | 3 to 6 Months | Slight yellowing |
| Aqueous Solution | 4°C | Ambient Air | Dissolved (pH < 5) | < 24 Hours | Yellow/Brown tinting |
| Thermal Stress | > 60°C | Ambient Air | Solid / Solution | Rapid Degradation | Dark brown / Black |
Troubleshooting & FAQs
Q1: My compound changed color from off-white to dark brown after I dried it in a vacuum oven at 80°C. Is it still usable? A: No, the compound has degraded and should be discarded. Heating the hydrochloride salt above 60°C, even under vacuum, drives off the HCl (dehydrohalogenation). The resulting free base rapidly oxidizes upon re-exposure to air, forming polymeric azo/nitroso species[2]. Always dry this compound at room temperature in a desiccator over Drierite or phosphorus pentoxide.
Q2: I need to dissolve the compound in DMSO for a high-throughput screening assay, but it is dissolving slowly. Can I use an ultrasonic bath? A: You may use sonication, but only with strict temperature control . Standard ultrasonic baths can rapidly heat water to over 60°C due to acoustic cavitation. If the DMSO solution heats up, the compound will degrade. Add ice to the sonication bath to maintain the temperature below 25°C, and ensure the DMSO has been purged with an inert gas prior to use[4].
Q3: Is the 6-bromo substituent at risk of cleavage during thermal stress? A: The carbon-bromine bond on the pyridine ring is relatively stable under standard thermal stress compared to the 2-amino group. The primary and immediate mode of failure is dehydrohalogenation followed by amine oxidation. Debromination typically requires specific catalytic conditions (e.g., palladium/hydrogen) or extreme basic conditions, not standard thermal handling.
Q4: How can I verify that my stock solution hasn't degraded? A: Implement a self-validating visual and pH check. A healthy stock solution in DMSO or DMF should be clear to very pale yellow. If the solution turns dark yellow or brown, oxidation has occurred. Additionally, if you dilute a small aliquot into deionized water, the pH should be slightly acidic (pH 4-5) due to the hydrochloride salt. A neutral pH indicates the loss of HCl.
Experimental Protocols: Safe Handling & Dissolution
To ensure maximum reproducibility and prevent thermal/oxidative degradation, follow this self-validating protocol for preparing stock solutions.
Step-by-Step Methodology:
-
Thermal Equilibration: Remove the sealed vial from the -20°C freezer and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, which catalyzes localized hydrolysis and degradation.
-
Solvent Degassing: Select a high-purity anhydrous solvent (e.g., DMSO or DMF). Bubble Argon or Nitrogen gas through the solvent for 15 minutes to displace dissolved oxygen[4].
-
Dissolution: Add the degassed solvent to the compound. Gently vortex the mixture at room temperature.
-
Temperature-Controlled Sonication (If Required): If the compound resists dissolution, place the vial in an ultrasonic bath filled with an ice-water slurry. Monitor the bath with a thermometer to ensure it does not exceed 25°C.
-
Validation Check: Hold the solution against a white background. It must be clear or faintly yellow. Any dark discoloration indicates compromised integrity.
-
Storage of Aliquots: Divide the stock solution into single-use amber glass vials. Blanket the headspace of each vial with Argon gas, cap tightly, and flash-freeze in liquid nitrogen before transferring to a -80°C freezer. Note: Do not store aqueous dilutions for more than 24 hours.
References
-
Dubey, P.K., Vinod Kumar, R., Naidu, A., & Kulkarni, S.M. (2002). A Review on the Biological Activity of Imidazo (4,5-b) Pyridines and Related Compounds. Asian Journal of Chemistry, 14(3), 1129-1152. Available at:[Link]
- European Patent Office. Imidazo[4,5-b] pyridine compounds, process for preparing same and pharmaceutical compositions containing same.
Sources
resolving peak tailing in HPLC analysis of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride
Welcome to the Analytical Method Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges—specifically peak tailing—during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride .
Because this analyte is a highly polar, multi-nitrogen heterocyclic basic compound formulated as a hydrochloride salt, it presents a "perfect storm" for secondary column interactions and localized pH disruptions. This guide provides a mechanistic root-cause analysis, self-validating experimental protocols, and actionable troubleshooting steps.
Diagnostic Decision Matrix
Before altering your method, it is critical to isolate whether the tailing is caused by chemical interactions (stationary phase chemistry) or physical system issues (dead volume, column degradation).
Caption: Diagnostic workflow for resolving basic compound peak tailing via pH and buffer optimization.
Mechanistic Root Cause Analysis (Q&A)
Q: Why does 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine exhibit such severe tailing on standard C18 columns? A: The tailing is primarily driven by secondary ion-exchange interactions . The analyte contains a primary amine and an imidazopyridine core, making it highly basic. At typical mobile phase pH levels (pH 4–7), these nitrogen atoms are protonated (positively charged). Simultaneously, residual silanol groups (Si-OH) on the silica stationary phase—which have a pKa of approximately 3.5 to 4.5—deprotonate to form anionic silanoxides (Si-O⁻). The positively charged analyte molecules are electrostatically attracted to these anionic sites, causing a fraction of the sample to be retained longer than the bulk flow, resulting in an asymmetrical, tailing peak 1.
Q: The analyte is a Hydrochloride (HCl) salt. How does this specific formulation impact chromatography? A: The HCl salt formulation introduces a localized pH disruption. When the sample is injected, the dissolved HCl creates a highly acidic microscopic "plug." If your mobile phase lacks sufficient buffer capacity (e.g., using only 5 mM buffer or unbuffered water/acetonitrile), this acidic plug alters the ionization state of the analyte at the head of the column. As the plug diffuses, the analyte experiences a shifting pH gradient, leading to multiple ionization states, peak splitting, and severe tailing. A strong buffer (e.g., 20–50 mM) is required to overpower the HCl salt and maintain a uniform pH environment 2.
Q: Why does adding Triethylamine (TEA) to the mobile phase fix the issue, and what is the underlying causality? A: Triethylamine acts as a silanol suppressor (or competing base). Because TEA is a small, highly basic molecule, it aggressively saturates and binds to the active anionic silanol sites (Si-O⁻) on the column. By occupying these active sites, TEA prevents the bulkier 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine molecules from interacting with the silica backbone. This forces the analyte to partition purely based on hydrophobic interactions with the C18 alkyl chains, restoring peak symmetry 3.
Quantitative Data & Buffer Selection
To effectively neutralize silanol interactions and manage the HCl salt effect, selecting the correct buffer and pH is paramount.
Table 1: Analyte vs. Stationary Phase Ionization States
| Mobile Phase pH | Silanol State (pKa ~4.0) | Analyte State (Basic Nitrogens) | Chromatographic Outcome |
| pH 2.0 - 2.5 | Neutral (Si-OH) | Fully Protonated (+ charge) | Optimal: Symmetrical peaks, no ion-exchange. |
| pH 4.5 - 6.0 | Partially Ionized (Si-O⁻) | Fully Protonated (+ charge) | Poor: Severe tailing due to strong ion-exchange. |
| pH 7.0 - 8.0 | Fully Ionized (Si-O⁻) | Partially Deprotonated | Variable: Tailing, potential peak splitting. |
| pH > 10.0 | Fully Ionized (Si-O⁻) | Fully Neutral (Deprotonated) | Good: Symmetrical peaks (requires high-pH stable column). |
Table 2: Buffer Selection Matrix for Basic Analytes
| Buffer System | Optimal pH Range | Buffer Capacity at pH 2.5 | LC-MS Compatibility | Recommendation for Imidazopyridines |
| Potassium Phosphate | 1.1 - 3.1 & 6.2 - 8.2 | Excellent | No (Non-volatile) | High: Best for UV/DAD methods to overpower HCl salt. |
| Ammonium Formate | 2.8 - 4.8 | Moderate | Yes (Volatile) | Moderate: Good for LC-MS, but pH 3.0 may leave some active silanols. |
| 0.1% TFA | ~2.0 | Low | Yes (Ion-pairing) | High: Excellent peak shape due to ion-pairing, but suppresses MS signal. |
Self-Validating Experimental Protocols
The following protocol is designed as a self-validating system. By incorporating a neutral marker (Uracil), you can definitively prove whether any observed tailing is due to system dead volume or chemical interactions.
Caption: Step-by-step experimental workflow for validated HPLC analysis of basic imidazopyridines.
Protocol: Low-pH Buffer Optimization for Imidazopyridine HCl
Objective: Suppress silanol ionization and overpower the localized HCl salt effect to achieve a USP Tailing Factor of ≤ 1.5.
Step 1: System Dead-Volume Validation
-
Prepare a 50 µg/mL solution of Uracil (a neutral, unretained marker) in water.
-
Inject 5 µL onto the system under your current mobile phase conditions.
-
Validation Check: If the Uracil peak tails (Asymmetry > 1.2), the issue is physical (e.g., poorly seated ferrule, void at the head of the column). Do not proceed to chemistry changes until the physical plumbing is fixed. If Uracil is perfectly symmetrical, proceed to Step 2.
Step 2: High-Capacity Buffer Preparation
-
Weigh 2.72 g of Potassium Dihydrogen Phosphate ( KH2PO4 ) and dissolve in 1.0 L of HPLC-grade water to create a 20 mM solution.
-
Place a calibrated pH probe into the solution.
-
Add concentrated Phosphoric Acid ( H3PO4 ) dropwise while stirring until the pH reaches exactly 2.50.
-
Causality Note: A 20 mM concentration ensures sufficient buffering capacity to neutralize the HCl salt in the sample plug, while pH 2.5 ensures all silanols are protonated (Si-OH) 2. Filter through a 0.22 µm membrane.
Step 3: Sample Diluent Matching
-
Weigh the 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride standard.
-
Dissolve the sample exclusively in the initial mobile phase (e.g., 90% Buffer / 10% Acetonitrile).
-
Validation Check: Never dissolve an HCl salt analyte in 100% organic solvent (like pure Methanol or DMSO) if injecting into an aqueous gradient, as the viscosity and solvent strength mismatch will cause severe peak fronting and tailing.
Step 4: Column Equilibration & Analysis
-
Install a high-purity, Type-B silica C18 column (e.g., Waters XTerra or Phenomenex Kinetex) which possesses lower trace metal content and reduced silanol activity .
-
Flush the column with at least 10 column volumes of the new pH 2.5 mobile phase to fully protonate the stationary phase.
-
Inject the sample and calculate the USP Tailing Factor.
Frequently Asked Questions (FAQs)
Q: I am using an LC-MS system, so I cannot use Phosphate buffer or TEA. How do I fix the tailing? A: For LC-MS, non-volatile buffers like phosphate and ion-pairing agents like TEA will foul the mass spectrometer source. Instead, use 0.1% Formic Acid combined with 10 mM Ammonium Formate adjusted to pH 3.0. This provides volatility for the MS while offering enough ionic strength to mask silanols. Alternatively, switch to a High-pH stable column (e.g., hybrid silica) and run the method at pH 10.0 using Ammonium Bicarbonate. At pH 10, the imidazopyridine is deprotonated (neutral), entirely eliminating the ion-exchange mechanism .
Q: My peak looks like a right-angle triangle (sharp front, long tail). Is this still a silanol issue? A: A right-triangle peak shape is the classic signature of Langmuirian Isotherm behavior caused by column mass overload. Basic compounds have a very low saturation capacity on silica columns because the number of active silanol sites is limited. When you inject too much sample, the active sites saturate instantly, causing the excess analyte to elute rapidly (the sharp front), while the retained analyte slowly bleeds off (the tail). Reduce your injection volume or sample concentration by 50% and observe if the peak shape normalizes.
Q: Does the column temperature affect the tailing of this compound? A: Yes. Increasing the column compartment temperature (e.g., from 25°C to 40°C or 50°C) improves mass transfer kinetics between the stationary and mobile phases. For bulky heterocyclic compounds like imidazopyridines, faster mass transfer reduces band broadening and can noticeably sharpen the tailing edge of the peak.
References
-
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Articles. Available at:[Link]
-
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Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Waters Application Notes. Available at:[Link]
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Technical Support Center: Strategies to Overcome Low In Vivo Bioavailability of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo performance of this compound. The imidazo[4,5-b]pyridine scaffold is of significant interest in medicinal chemistry due to its structural similarity to endogenous purines, making it a privileged core for designing molecules that interact with a wide range of biological targets.[1][2][3] However, like many heterocyclic amine compounds, achieving adequate oral bioavailability can be a primary obstacle in translating in vitro activity to in vivo efficacy.
This guide provides a structured, question-and-answer framework to diagnose common issues and offers detailed troubleshooting protocols to systematically address and overcome low bioavailability.
Section 1: Understanding the Challenge (Frequently Asked Questions)
This section addresses foundational questions about the compound and the nature of its bioavailability challenges.
Q1: What is 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine and why is it studied?
2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine is a heterocyclic compound belonging to the imidazopyridine class. These molecules are considered structural analogues of purines and have demonstrated a wide array of biological activities, including potential as anticancer, antiviral, and antimitotic agents.[3] The structural features of this compound—a hydrogen-bond-donating amino group and a fused heterocyclic ring system—make it a versatile scaffold for interacting with enzyme active sites and biological receptors.[4] It is often investigated in drug discovery programs targeting kinases, polymerases, and other purine-binding proteins.[1]
Q2: What are the most likely causes of low in vivo bioavailability for this compound?
The low bioavailability of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride is likely a multi-factorial issue stemming from its physicochemical and metabolic properties. While the hydrochloride salt form is intended to improve aqueous solubility, other barriers often persist. The primary suspected causes fall into three categories:
-
Poor Aqueous Solubility & Dissolution Rate: Despite being a salt, the free base may have very low intrinsic solubility. In the neutral to slightly basic pH of the small intestine, the salt can convert back to the less soluble free base, causing it to precipitate out of solution before it can be absorbed. This is a common issue for basic compounds.
-
Low Membrane Permeability: The ability of a drug to pass through the intestinal epithelium is critical for absorption. While not definitively known for this specific molecule, related heterocyclic structures can exhibit low passive diffusion due to factors like polarity and hydrogen bonding capacity.
-
High First-Pass Metabolism: This is a highly probable cause. Related imidazo[4,5-b]pyridine compounds, such as the well-studied dietary carcinogen PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), undergo extensive metabolism by cytochrome P450 enzymes (specifically CYP1A2) in the liver.[5][6] This metabolic transformation, primarily N-oxidation followed by glucuronidation or sulfation, can rapidly clear the active compound from circulation after absorption, significantly reducing systemic exposure.[5][6]
Q3: How do I begin characterizing the bioavailability problem for my specific batch?
A systematic, stepwise approach is crucial. Before modifying formulations, you must first diagnose the primary barrier. We recommend the following initial characterization workflow:
-
Confirm Physicochemical Properties: Determine the aqueous solubility of the compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).
-
Assess Membrane Permeability: Perform an in vitro permeability assay, such as a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay, to classify the compound's ability to cross the intestinal barrier.[7]
-
Evaluate Metabolic Stability: Use an in vitro liver microsomal stability assay to determine if the compound is rapidly metabolized. This will provide a clearance rate and half-life.
The results from these three experiments will guide your formulation strategy, as detailed in the troubleshooting section below.
Section 2: Troubleshooting Guide: Experimental Approaches to Enhance Bioavailability
This section is designed to address specific experimental failures with logical, step-by-step solutions.
Problem 1: My compound precipitates in my aqueous vehicle (e.g., saline, PBS) either on standing or during in vivo administration.
This directly points to a solubility and/or stability issue in the formulation.
Workflow for Addressing Formulation-Based Precipitation
Caption: Workflow for diagnosing and solving poor aqueous solubility.
Protocol 1: Aqueous Solubility Assessment
Objective: To determine the kinetic solubility of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine HCl in various biorelevant media.
Materials:
-
Compound powder
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5
-
HPLC system with UV detector
Procedure:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
In separate microcentrifuge tubes, add 5 µL of the DMSO stock to 495 µL of each aqueous medium (water, PBS, SGF, FaSSIF). This creates a final nominal concentration of 100 µM.
-
Seal the tubes and shake vigorously at room temperature for 2 hours.
-
Centrifuge the tubes at 14,000 rpm for 15 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound by a calibrated HPLC-UV method.
Data Interpretation: Summarize the results in a table. Low solubility in FaSSIF is often predictive of poor oral absorption for basic compounds.
| Medium | pH | Expected Solubility (µg/mL) | Interpretation |
| Deionized Water | ~6-7 | Moderate | Baseline solubility. |
| SGF | 1.2 | High | The compound should be fully protonated and soluble. |
| FaSSIF | 6.5 | Low | Risk of precipitation in the small intestine. |
| PBS | 7.4 | Very Low | Conversion to free base limits solubility. |
Protocol 2: Developing a Co-Solvent Formulation
Objective: To create a simple, safe, and effective vehicle for in vivo studies using GRAS (Generally Recognized As Safe) excipients.[8]
Materials:
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Deionized water or citrate buffer (pH 3-4)
Procedure:
-
Vehicle Preparation: Prepare a vehicle of 40% PEG 400, 10% PG, and 50% water (or citrate buffer). This is often abbreviated as 40/10/50 PEG/PG/Water.
-
Compound Dissolution: Weigh the required amount of your compound for the desired final concentration (e.g., 5 mg/mL).
-
First, add the PEG 400 and PG to the compound powder and vortex to form a slurry or solution. Sonication may be used to aid dissolution.
-
Once the compound is fully wetted or dissolved in the organic components, slowly add the aqueous component while vortexing continuously to prevent precipitation.
-
Visually inspect the final formulation for clarity. It should be a clear, homogenous solution.
Causality: Co-solvents like PEG 400 and PG increase the solubility of lipophilic compounds by reducing the polarity of the aqueous vehicle.[8] Using a slightly acidic buffer can also help maintain the compound in its more soluble, protonated (salt) form.
Protocol 3: Cyclodextrin Complexation
Objective: To enhance solubility by forming a non-covalent inclusion complex with a cyclodextrin.[9]
Materials:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Compound powder
-
Deionized water
Procedure:
-
Prepare a 40% (w/v) solution of HP-β-CD in water. This may require gentle heating and stirring to fully dissolve.
-
Once the HP-β-CD solution is clear and at room temperature, add the compound powder slowly while stirring vigorously.
-
Continue stirring overnight at room temperature to allow for complex formation.
-
The resulting clear solution can be used for oral dosing. Filter through a 0.22 µm syringe filter if any particulates are visible.
Causality: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. The non-polar part of your compound can become encapsulated within this cavity, effectively shielding it from the aqueous environment and dramatically increasing its apparent solubility.[9][10]
Problem 2: My compound is soluble in the formulation, but in vivo plasma exposure (AUC) remains very low after oral dosing.
This classic scenario suggests that poor membrane permeability and/or high first-pass metabolism is the rate-limiting step.
Workflow for Diagnosing and Addressing Low Systemic Exposure
Caption: Decision tree for investigating the cause of low oral AUC.
Strategy 3: Lipid-Based Formulations (SEDDS)
If in vitro assays confirm low permeability, a Self-Emulsifying Drug Delivery System (SEDDS) is a powerful strategy.[10]
Causality: SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.[11] This formulation can keep the drug in a solubilized state and promote absorption through lymphatic pathways, bypassing the liver and reducing first-pass metabolism.[8]
Sample SEDDS Formulation:
| Component | Function | Example Excipient | % (w/w) |
| Oil | Solvent for the drug | Labrafac™ PG | 30-40% |
| Surfactant | Emulsifier | Kolliphor® RH 40 | 40-50% |
| Co-surfactant | Stabilizer | Transcutol® HP | 10-20% |
Preparation:
-
Dissolve the compound in the oil component.
-
Add the surfactant and co-surfactant and mix thoroughly until a clear, homogenous mixture is formed.
-
This mixture can be filled into capsules for oral dosing.
Protocol 4: In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of the compound in the presence of liver enzymes.
Materials:
-
Pooled liver microsomes (human or rodent)
-
NADPH regenerating system (Solutions A & B)
-
Phosphate buffer (pH 7.4)
-
Test compound and positive control (e.g., testosterone)
-
Acetonitrile with internal standard for reaction quenching
-
LC-MS/MS system
Procedure:
-
Incubation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and test compound (final concentration typically 1 µM). Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[12]
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate of elimination (k). The in vitro half-life (t½) is calculated as: t½ = 0.693 / k .
Interpretation: A half-life of < 30 minutes is generally indicative of high intrinsic clearance, suggesting that first-pass metabolism is a significant barrier to oral bioavailability.[5][6]
Section 3: In Vivo Study Design & Bioanalysis
Q4: How should I design my pharmacokinetic (PK) study to confirm the problem?
To definitively assess oral bioavailability, a paired intravenous (IV) and oral (PO) study is the gold standard.
-
IV Administration: A low dose (e.g., 1-2 mg/kg) is administered intravenously. This allows you to determine the clearance and volume of distribution, and the resulting AUCiv serves as the 100% bioavailability benchmark.
-
PO Administration: A higher dose (e.g., 5-10 mg/kg) is given orally.
-
Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) for both routes.
-
Calculation: Absolute Bioavailability (%F) is calculated as: %F = (AUCpo / AUCiv) * (Dose_iv / Dose_po) * 100
If %F is low (<20%), and your IV data shows high clearance, first-pass metabolism is strongly implicated. If clearance is low but %F is still poor, the issue is likely poor absorption (solubility/permeability).
Q5: What is the best method to quantify the compound in plasma?
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the definitive method due to its high sensitivity and selectivity, which is essential for detecting low concentrations in complex biological matrices.[12][13]
Protocol 5: General Bioanalytical Method using LC-MS/MS
Objective: To accurately quantify the compound in plasma samples from a PK study.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (ideally, a stable isotope-labeled version of the analyte).
-
Vortex for 2 minutes to precipitate plasma proteins.
-
Centrifuge at high speed for 10 minutes.
-
-
LC Separation:
-
Transfer the supernatant to an HPLC vial.
-
Inject 5-10 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the detection parameters using Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion (the protonated molecule, [M+H]+) and a characteristic product ion formed after fragmentation. This highly specific transition ensures you are only measuring your compound of interest.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of the compound into blank plasma and processing it alongside the study samples.
-
Quantify the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
References
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
-
Shaikh, J. et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
-
Fong, S. Y. K., & Brandl, M. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. [Link]
-
Gao, Y. et al. (2016). Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update. The AAPS Journal. [Link]
-
Pozharskii, A. F. et al. (2010). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. [Link]
-
Krause, M. et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. [Link]
-
Barbier, M. et al. (2021). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals. [Link]
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed. [Link]
-
Kostić, N., & Dopsaj, V. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]
-
Karve, S. et al. (2010). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Watkins, B. E., & Esumi, H. (1993). Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in mice. Carcinogenesis. [Link]
-
Langouët, S. A. et al. (2002). Differential metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in rat and human hepatocytes. Chemical Research in Toxicology. [Link]
-
ResearchGate. (2025). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. [Link]
-
Open Access Journals. (n.d.). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. [Link]
-
Arshad, M. F. et al. (2011). 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine. Acta Crystallographica Section E. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. rroij.com [rroij.com]
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- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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troubleshooting incomplete dissolution of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride in DMSO
Welcome to the technical support resource for 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the handling and dissolution of this compound, with a specific focus on achieving complete solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I've added the correct amount of DMSO to my vial of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine HCl, but I still see solid particles. What is the first thing I should check?
A1: The most common cause of incomplete dissolution is insufficient mechanical energy. Ensure you have vigorously vortexed the solution for at least 2-5 minutes.[1] If particles persist, the next step is to use sonication.
Q2: My compound dissolved initially but crashed out of solution after being stored at -20°C. Why did this happen and is the stock solution still usable?
A2: This is a common issue known as precipitation upon cold storage. It can be caused by the solution being supersaturated or by temperature fluctuations reducing the compound's solubility.[1] Repeated freeze-thaw cycles can also promote crystallization.[2] To use the stock, you must bring it to room temperature and follow the full redissolution protocol (vortexing, sonication) to ensure it is fully solubilized before use.
Q3: Can I heat the solution to get the compound to dissolve?
A3: Gentle warming (e.g., a water bath at 30-40°C) can be used cautiously as a final step to aid dissolution.[3][4] However, be aware that DMSO can decompose at elevated temperatures, and this process can be accelerated by the presence of acids or other reagents.[5][6] Never heat a sealed vial of DMSO, and always check the compound's data sheet for thermal stability information.
Q4: Why is the quality of DMSO so important?
A4: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][7] This absorbed water can drastically change the solvent's properties, making it more structured and less capable of dissolving large or lipophilic compounds, leading to precipitation.[7][8] For hydrochloride salts like this one, the introduction of water into the aprotic DMSO environment can disrupt the necessary ionic interactions for solvation, thereby reducing solubility.[8] Always use anhydrous (dry), high-purity DMSO from a freshly opened or properly stored bottle.
In-Depth Troubleshooting Guide
Understanding the Challenge: The Chemistry of Dissolution
2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride presents a specific set of solubility challenges rooted in its molecular structure and the properties of DMSO.
-
Molecular Structure: The compound is a heterocyclic aromatic amine salt. While the hydrochloride salt form is designed to enhance aqueous solubility compared to its free base, its behavior in a polar aprotic solvent like DMSO is complex. Aromatic heterocyclic compounds can sometimes exhibit lower-than-expected solubility in DMSO.[9][10]
-
Solvent Properties (DMSO): DMSO is an exceptional solvent due to its polar nature, yet it lacks the hydrogen-donating ability of protic solvents like water or ethanol.[11] Its effectiveness is highly dependent on its purity. As previously mentioned, water is a critical contaminant. Exposure of a 2µL DMSO sample to a typical lab environment (~40% humidity) can result in the absorption of over 6% water by volume in just one hour.[8] This change in the solvent environment is often the primary reason for solubility failures.
-
Physical Form: The solid-state form of the compound (crystalline vs. amorphous) plays a significant role. Amorphous material is typically more soluble than a highly stable crystalline form because the latter requires more energy to break its lattice structure.[1][2] If a compound crystallizes from a DMSO solution, it will be in a lower energy state and will be much harder to redissolve.[2]
Logical Troubleshooting Workflow
When facing incomplete dissolution, a systematic approach is crucial. The following workflow is designed to identify and resolve the issue efficiently.
Caption: Troubleshooting workflow for incomplete dissolution.
Key Factors Influencing Solubility
The interplay of several factors determines the success of dissolution. Understanding these can prevent issues before they arise.
Caption: Key factors that negatively impact solubility.
Experimental Protocols
Protocol 1: Standard Dissolution of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine HCl
This protocol should be followed for preparing fresh stock solutions.
-
Preparation: Allow the vial of the compound and a sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.[1]
-
Solvent Addition: Using a calibrated micropipette with a sterile, dry tip, add the calculated volume of anhydrous DMSO to the vial containing the pre-weighed compound.
-
Vigorous Mixing: Securely cap the vial and vortex at maximum speed for 2-5 minutes.[1] Visually inspect the solution against a light source for any remaining solid particles.
-
Sonication: If particles are still visible, place the vial in a water bath sonicator and sonicate for 15-30 minutes.[3][12] The water in the bath helps to transmit the ultrasonic waves effectively and prevents the sample from overheating.
-
Final Inspection: After sonication, visually inspect the solution again. It should be clear and free of particulates. Briefly centrifuge the vial to pull down any solution from the cap.
-
Aliquoting and Storage: For long-term stability and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes.[3][8] Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.
Protocol 2: Recovery of Precipitated Compound from a Frozen Stock
Use this protocol if you observe crystals in a previously prepared stock solution.
-
Thawing: Remove the vial from the freezer and allow it to thaw completely and equilibrate to room temperature. Do not attempt to use the supernatant, as the concentration will be inaccurate.
-
Re-dissolution: Once at room temperature, repeat steps 3-5 from Protocol 1 (Vigorous Mixing, Sonication, Final Inspection) until all precipitate has fully redissolved.
-
Usage: Use the solution immediately for your experiments. Avoid re-freezing if possible. If you must re-freeze, be aware that precipitation may occur again.
Data Summary Table
| Parameter | Recommendation / Value | Rationale & Key Considerations | Citations |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity | DMSO is highly hygroscopic; absorbed water significantly reduces solubility. Always use a fresh or properly stored bottle. | [1][7][8] |
| Mechanical Agitation | Vortexing (2-5 min) followed by Sonication (15-30 min) | Essential to provide sufficient energy to break the compound's crystal lattice and promote solvation. | [1][3][13] |
| Temperature | Room Temperature (20-25°C) | Optimal for initial dissolution. Cold temperatures reduce solubility. | [1] |
| Gentle Warming | 30-40°C (Optional, with caution) | Can be used as a last resort for stubborn compounds. Overheating can cause degradation of the compound and/or solvent. | [3][4][6] |
| Storage | Aliquot and store at -20°C or -80°C in tightly sealed vials | Minimizes water absorption and prevents degradation from repeated freeze-thaw cycles. | [3][8] |
References
- Vortex Mixers: A Complete Guide for Scientists and Researchers. (n.d.). Vertex AI Search. Retrieved March 27, 2026.
- Polishchuk, P., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
- Improved Remdesivir Solubility by Sonication. (2020, April 21). Hielscher Ultrasonics.
- How to control for solvent effects (DMSO) in experiments. (2025). BenchChem.
- Protocol for Dissolving Compounds in DMSO for Biological Assays. (n.d.). BenchChem.
- Polishchuk, P., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling.
- The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. (n.d.).
- Heggland, M. N., et al. (2024). Evaluation of the effect of water on CO2 absorption in AMP and DMSO systems.
- Dimethyl sulfoxide poses decomposition danger. (2020, September 18). Chemycal.
- The finger flick - an awesome lab trick! Finger vortexing & other mixing methods. (2022, May 27). YouTube.
- How can dimethyl sulfoxide enhance solubility in lab applic
- Samples in DMSO: What an end user needs to know. (2006, February 2).
- Does dmso stay soluble in sodium chloride saturated w
- Gajos, K., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PMC.
- How to Improve Drug Solubility with Sonication. (2026, March 11).
- Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. (n.d.).
- Safety Bulletin – Decomposition of Dimethyl Sulfoxide. (n.d.). University of Bristol.
- DIMETHYL SULFOXIDE (DMSO). (2023, November).
- Why amine salts are soluble in water? (2016, December 22). Chemistry Stack Exchange.
- Problem with hydrochloride salt formation/isol
- How to resolve solubility issue regarding 13C NMR for heterocyclic compounds, if compound is insoluble in DMSO-d6 at higher concentration? (2026, March 20).
- Vortex-Assisted Liquid-Liquid Extraction: An Innovative Approach for Copper Separation. (n.d.).
- 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine. (n.d.). ChemUniverse.
- Troubleshooting AN-12-H5 solubility issues in DMSO. (2025). BenchChem.
- 4 Factors Affecting Solubility of Drugs. (1970, January 1). Ascendia Pharmaceutical Solutions.
- The effects of the mixing method on the formation and stability of oil-in-water (O/W) emulsions. (2025, April 8). Malaysian Journal of Analytical Sciences.
- Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Pharmaceutical Technology.
- Vortex fluidic induced mass transfer across immiscible phases. (2022, January 31). Chemical Science (RSC Publishing).
- 2-Amino-6-bromopyridin-3-ol. (n.d.). Biosynth.
- Koivisto, J., et al. (2021).
- 2-Amino-6-bromopyridine Safety Data Sheet. (2025, December 19). Thermo Fisher Scientific.
- Is it necessary to adjust the pH of a solution prepared with DMSO and PBS for cell culture? (2022, February 5).
- Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility. (n.d.). BenchChem.
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- 2-Amino-6-bromopyridine SDS, 19798-81-3 Safety D
- 2-Amino-6-bromopyridine CAS number and properties. (2025). BenchChem.
- Technical Support Center: Troubleshooting MAGL-IN-17 Dissolution in DMSO. (2025). BenchChem.
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- 3H-IMidazo[4,5-c]pyridine, 4-broMo-2-(2-chloro-6-fluorophenyl)-. (n.d.). NextSDS.
- 2-Bromo-3H-imidazo[4,5-b]pyridine. (n.d.). Merck.
- Dimethyl Sulfoxide (DMSO)
- 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine[1250115-39-9]. (n.d.). USCKS.
- 6-bromo-2,3-dimethyl-imidazo[4,5-b]pyridine. (n.d.). Sigma-Aldrich.
- 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine. (n.d.). PMC.
- 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine. (n.d.).
- 3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine. (n.d.). NextSDS.
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2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride vs standard imidazopyridine derivatives
Strategic Evaluation of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride in Kinase Inhibitor Discovery vs. Standard Imidazopyridines
Executive Summary & Mechanistic Rationale
In the landscape of modern drug discovery, selecting the optimal heterocyclic scaffold dictates the trajectory of lead optimization. While standard imidazo[1,2-a]pyridines have historically dominated central nervous system (CNS) therapeutics (e.g., zolpidem)[1], the imidazo[4,5-b]pyridine class has rapidly emerged as a superior purine bioisostere for oncology applications[2].
Specifically, 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride offers a bifunctional architecture uniquely suited for ATP-competitive kinase inhibition. The 2-amino group acts as a critical hydrogen-bond donor/acceptor motif that anchors the molecule to the kinase hinge region, while the 6-bromo substituent provides an orthogonal synthetic handle for late-stage palladium-catalyzed diversification[3]. Utilizing the hydrochloride salt form is a deliberate physicochemical choice: it significantly enhances aqueous solubility and prevents the premature oxidation of the exocyclic amine during storage and early synthetic steps.
Structural and Functional Comparison
Standard imidazo[1,2-a]pyridines often lack the precise hydrogen-bonding geometry required to effectively mimic the adenine ring of ATP[1]. In contrast, the imidazo[4,5-b]pyridine core perfectly aligns with the purine binding mode. When functionalized at the C6 and C7 positions, these derivatives demonstrate profound efficacy as dual inhibitors of Aurora kinases and FLT3, particularly in acute myeloid leukemia (AML) models bearing the aggressive FLT3-ITD mutation[4][5].
Functionalization logic of the 6-bromo-imidazo[4,5-b]pyridine scaffold.
Quantitative Data Comparison
The following table summarizes the key physicochemical and pharmacological differences between the targeted 6-bromo-imidazo[4,5-b]pyridine building block and standard imidazo[1,2-a]pyridine derivatives.
| Parameter | 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine HCl | Standard Imidazo[1,2-a]pyridine |
| Core Architecture | Purine bioisostere (fused imidazole-pyridine) | Fused bridgehead nitrogen system |
| Primary Target Class | Kinases (Aurora A/B, FLT3) | CNS Receptors (GABA-A), Antimicrobials |
| Hinge-Binding Motif | 2-Amino group (Strong H-bond donor/acceptor) | Often lacks native H-bond donor at C2 |
| Functionalization Handle | C6-Bromine (Suzuki/Sonogashira coupling) | Typically C3 or C7 positions |
| Physicochemical State | Hydrochloride salt (High aqueous solubility) | Free base (Moderate/low solubility) |
| Oxidative Stability | High (Salt form protects exocyclic amine) | Moderate (Prone to N-oxidation) |
Experimental Methodologies: Self-Validating Protocols
To leverage this building block effectively, rigorous, self-validating experimental workflows are required.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C6 Position Causality: The C6 bromine atom is highly reactive towards oxidative addition by Pd(0) catalysts. However, the free 2-amino group can potentially coordinate with the palladium, poisoning the catalyst. Using the hydrochloride salt form (neutralized in situ with a mild base like Na2CO3 ) or transiently protecting the amine ensures continuous catalyst turnover[3]. Step-by-Step Methodology:
-
Preparation: In a Schlenk flask, combine 2-amino-6-bromo-3H-imidazo[4,5-b]pyridine HCl (1.0 eq), the desired boronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).
-
Solvent & Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous Na2CO3 (3:1 v/v). The base neutralizes the HCl salt and activates the boronic acid.
-
Reaction: Heat the mixture to 90°C under an argon atmosphere for 6 hours.
-
Self-Validation (In-Process Control): Extract a 10 µL aliquot at 2-hour intervals for LC-MS analysis. The validation trigger is the disappearance of the characteristic 1:1 isotopic doublet (M, M+2) of the brominated starting material in the mass spectrum, replaced by a single mass peak corresponding to the cross-coupled product. If the M+2 peak persists beyond 4 hours, an additional 0.02 eq of catalyst is spiked.
-
Purification: Filter through Celite, concentrate, and purify via preparative HPLC.
Self-validating workflow for late-stage diversification of the 6-bromo scaffold.
Protocol B: Kinase Inhibition Assay (Aurora B / FLT3) Causality: To accurately determine the IC50 , the ATP concentration in the assay must be kept near the Km for the specific kinase. This ensures that the competitive nature of the imidazo[4,5-b]pyridine inhibitor against ATP is accurately reflected[5]. Step-by-Step Methodology:
-
Reagent Assembly: Prepare a master mix containing the recombinant kinase (Aurora B or FLT3), fluorescently labeled peptide substrate, and ATP at the predetermined Km concentration.
-
Compound Dispensing: Serially dilute the synthesized imidazo[4,5-b]pyridine derivative in DMSO and dispense into a 384-well plate (final DMSO concentration < 1%).
-
Incubation: Add the kinase master mix to the compounds and incubate at room temperature for 60 minutes.
-
Termination & Detection: Add a development solution containing a protease that specifically cleaves the non-phosphorylated peptide. Measure the fluorescence polarization.
-
Self-Validation (Quality Control): The assay incorporates a staurosporine positive control and a DMSO negative control on every plate. The system validates itself by automatically calculating the Z'-factor; only plates yielding a Z'-factor > 0.6 are accepted, ensuring the signal-to-noise ratio is sufficient to distinguish true nanomolar inhibition from assay drift.
Intracellular Signaling Pathway Visualization
Upon successful optimization, these derivatives exhibit potent intracellular activity. In AML cell lines (e.g., MV-4-11), dual inhibition of Aurora kinases and FLT3 blocks downstream p44/42 MAPK signaling and Histone H3 phosphorylation, ultimately inducing cell cycle arrest and apoptosis[4].
Dual inhibition of FLT3 and Aurora kinase pathways by imidazopyridine derivatives.
References
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Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. nih.gov.1
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. edgccjournal.org. 2
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Abstract 4428: A novel imidazo[4,5-b]pyridine Aurora kinase inhibitor with anti-leukemic activity - AACR Journals. aacrjournals.org. 4
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Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate - ACS Publications. acs.org. 3
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Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed. nih.gov. 5
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In-Depth Comparison Guide: Validation of LC-MS Analytical Methods for 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride
Executive Summary
The robust quantification of highly polar, basic pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of drug development. 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride (CAS: 1250115-39-9 for the free base) is a halogenated heterocyclic building block characterized by high water solubility and strong basicity. Validating an analytical method for this compound requires navigating severe chromatographic challenges, including poor retention on standard stationary phases and matrix-induced ionization suppression.
This guide objectively compares chromatographic modalities and mass spectrometry platforms, providing a field-proven, step-by-step experimental protocol for validating an LC-MS/MS method in strict accordance with ICH M10 (Bioanalytical Method Validation) [1] and ICH Q2(R2) (Validation of Analytical Procedures) [2] guidelines.
Chromatographic Modalities: HILIC vs. Reversed-Phase LC (RPLC)
Because 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine is a hydrochloride salt of a polar amine, traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 columns often results in the analyte eluting in the column void volume. While ion-pairing reagents can artificially increase RPLC retention, they severely contaminate LC-MS systems and suppress electrospray ionization (ESI) signals [3].
Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior alternative. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile) [3].
Causality Behind the HILIC Advantage:
-
Enhanced Retention: Water acts as the strong eluting solvent in HILIC. The highly polar imidazopyridine core partitions effectively into the water-enriched layer on the polar stationary phase, ensuring adequate retention factor ( k′ ).
-
Superior Desolvation & Sensitivity: The high organic content of the HILIC mobile phase dramatically lowers surface tension, leading to highly efficient droplet formation and rapid desolvation in the ESI source. This directly translates to taller peaks and improved signal-to-noise (S/N) ratios [3].
Table 1: Performance Comparison of LC Modalities for Polar Basic Amines
| Parameter | Reversed-Phase LC (C18) | HILIC (Amide/Silica) | Analytical Impact for Imidazopyridines |
| Retention Mechanism | Hydrophobic partitioning | Hydrophilic partitioning & ion exchange | HILIC prevents void-volume elution of the basic salt. |
| Mobile Phase | High Aqueous (>90%) | High Organic (>70% ACN) | HILIC enhances ESI-MS sensitivity by 5x to 10x. |
| Ion-Pairing Needed? | Often Yes (e.g., TFA, HFBA) | No (Uses volatile buffers like NH₄FA) | HILIC avoids MS signal suppression and system contamination. |
| Backpressure | High (Viscous aqueous phase) | Low (Volatile organic phase) | HILIC allows for higher flow rates and faster run times. |
Mass Spectrometry Platforms: LC-MS/MS vs. LC-HRMS vs. HPLC-UV
Selecting the correct detection platform dictates the method's limit of quantitation (LLOQ) and dynamic range. For regulatory submissions, the method must be a self-validating system capable of proving specificity against endogenous matrix components [1].
Table 2: Analytical Platform Comparison
| Platform | Detection Mechanism | Specificity | Linear Dynamic Range | Best Use Case |
| HPLC-UV | Chromophore absorbance | Low (Prone to matrix interference) | 2–3 logs | Bulk API release testing; impurity profiling. |
| LC-HRMS (Q-TOF) | Exact mass (High Resolution) | Very High (Resolves isobars) | 3–4 logs | Metabolite identification; structural elucidation. |
| LC-MS/MS (QqQ) | Multiple Reaction Monitoring (MRM) | High (Precursor → Product ion) | 4–5 logs | Gold standard for ICH M10 bioanalysis & PK studies. |
Why LC-MS/MS (QqQ) Wins for Quantitation: Triple quadrupole (QqQ) mass spectrometers operating in MRM mode filter out background noise by monitoring a specific precursor-to-product ion transition. For 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine, the presence of the bromine atom yields a distinct isotopic signature (~1:1 ratio of 79 Br and 81 Br) at m/z 213.9 and 215.9. The homolytic cleavage of the C-Br bond or the loss of the amine group (as NH₃) provides highly diagnostic fragmentation pathways for MRM transitions [4].
Caption: ESI+ fragmentation pathway of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine for MRM transition selection.
Step-by-Step Experimental Protocol: ICH M10 Compliant Validation
To ensure scientific integrity and trustworthiness, the validation protocol must be designed so that every parameter mathematically verifies the method's reliability [1].
Phase 1: Sample Preparation & Self-Validating Spikes
Mechanistic Choice: Since we are using HILIC, the final sample extract must have a high organic content to prevent peak distortion (solvent effects) upon injection [3].
-
Stock Solutions: Prepare independent primary stock solutions (1.0 mg/mL in Methanol) for Calibration Standards (CS) and Quality Control (QC) samples to prevent systematic weighing errors.
-
Internal Standard (IS): Use a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13 C₃- or 2 H₃-labeled analog, to correct for matrix effects and injection variations.
-
Extraction (Protein Precipitation): To 50 µL of plasma, add 150 µL of Acetonitrile containing the SIL-IS (3:1 organic-to-aqueous ratio). Vortex for 2 minutes, centrifuge at 14,000 × g for 10 minutes, and transfer the supernatant directly to autosampler vials.
Phase 2: Selectivity and Matrix Effect Assessment
-
Selectivity: Analyze blank matrix from 6 independent sources (including hemolyzed and lipemic lots). Ensure no interfering peaks >20% of the LLOQ response for the analyte, and <5% for the IS [1].
-
Matrix Factor (MF): Calculate the IS-normalized MF by comparing the peak area ratio of the analyte/IS spiked into post-extracted blank matrix versus neat solutions. The Coefficient of Variation (CV) of the IS-normalized MF across the 6 lots must be ≤ 15%[1].
Phase 3: Accuracy & Precision (A&P)
-
Run Design: Execute 3 independent validation batches on at least 2 different days.
-
QC Levels: Each batch must include a blank, a zero standard (blank + IS), and 6 replicates of QCs at four levels: LLOQ (Lower Limit of Quantitation), LQC (Low QC, 3 × LLOQ), MQC (Medium QC), and HQC (High QC, 75% of Upper Limit of Quantitation) [1].
-
Acceptance Criteria: The intra-batch and inter-batch precision (%CV) must be ≤ 15% ( ≤ 20% for LLOQ). Accuracy (%Bias) must be within ± 15% of the nominal concentration ( ± 20% for LLOQ) [1].
Phase 4: Stability Studies
Evaluate stability against the nominal concentration of freshly prepared QCs (LQC and HQC, n=3).
-
Bench-Top Stability: Matrix samples kept at room temperature for the expected processing duration (e.g., 4–6 hours).
-
Freeze-Thaw Stability: Matrix samples subjected to a minimum of 3 cycles from -80°C to room temperature.
-
Autosampler Stability: Processed samples residing in the autosampler (typically 4°C) for the duration of the longest analytical run (e.g., 48 hours).
Caption: Sequential workflow for ICH M10 bioanalytical method validation of LC-MS/MS assays.
Conclusion
For the accurate quantitation of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride, traditional RPLC-UV methods fall short in both retention and specificity. The integration of HILIC chromatography with Triple Quadrupole Mass Spectrometry (LC-MS/MS) provides the necessary retention mechanism for this basic salt while maximizing ESI desolvation efficiency. By strictly adhering to the ICH M10 validation framework—utilizing independent stock preparations, SIL-IS normalization, and rigorous matrix effect evaluations—laboratories can establish a highly trustworthy and regulatory-compliant analytical method.
References
-
ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. URL:[Link]
-
Gas-phase fragmentation of protonated imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed / National Institutes of Health (NIH). URL: [Link]
Comparative Efficacy of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Derivatives in Preclinical Cancer Models: A Guide for Researchers
This guide provides a comprehensive analysis of the preclinical anticancer efficacy of 2-amino-6-bromo-3H-imidazo[4,5-b]pyridine derivatives and related analogues. Due to the limited publicly available data on the specific hydrochloride salt, this document focuses on the broader class of imidazo[4,5-b]pyridine compounds, for which a more substantial body of research exists. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this chemical scaffold in oncology.
The structural similarity of the imidazo[4,5-b]pyridine core to naturally occurring purines has made it a privileged scaffold in medicinal chemistry, leading to the development of numerous derivatives with diverse biological activities.[1][2][3] Notably, various compounds from this class have demonstrated potent antiproliferative effects in a range of cancer models, often through the inhibition of key cellular signaling pathways crucial for tumor growth and survival.
This guide will delve into the mechanistic underpinnings of their action, present comparative efficacy data against established anticancer agents, and provide detailed experimental protocols to facilitate the independent validation and exploration of these promising compounds.
Mechanistic Insights: Targeting Key Kinases in Cancer Progression
Several derivatives of the imidazo[4,5-b]pyridine scaffold have been identified as potent inhibitors of critical protein kinases implicated in cancer, including Aurora kinases and Cyclin-Dependent Kinase 9 (CDK9).
Aurora Kinase Inhibition
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play essential roles in the regulation of mitosis.[4][5] Their overexpression is a common feature in many human cancers and is often associated with tumorigenesis.[4][5] Consequently, Aurora kinases have emerged as attractive targets for anticancer drug development.[4][5]
Imidazo[4,5-b]pyridine derivatives have been successfully developed as potent inhibitors of Aurora kinases.[6] For instance, the 6-bromo substituted derivative, CCT137690, has demonstrated potent inhibition of Aurora A, B, and C.[6] The mechanism of action involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates that are essential for mitotic progression.[5] This disruption of mitosis ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Figure 2: Simplified pathway of CDK9 inhibition in cancer.
Comparative In Vitro Efficacy
The antiproliferative activity of imidazo[4,5-b]pyridine derivatives has been evaluated against a panel of human cancer cell lines. For a direct and objective comparison, this guide focuses on the colon carcinoma (HCT116) and breast adenocarcinoma (MCF-7) cell lines, for which comparative data with standard anticancer drugs are available.
| Compound/Drug | HCT116 IC50 (µM) | MCF-7 IC50 (µM) | Putative Target(s) | Reference(s) |
| Imidazo[4,5-b]pyridine Derivatives | ||||
| Compound 14 (bromo-substituted) | 8.0 - 49.7 | - | Not specified | [7] |
| Compound 19 (N-methyl, p-hydroxy substituted) | 1.45 - 1.90 | - | Not specified | [8] |
| CCT137690 (6-bromo substituted) | 0.43 | - | Aurora Kinases | [9] |
| Derivative IX | 1.05 | 0.85 | CDK9 | [4][10] |
| Derivative VIII | 1.12 | 0.92 | CDK9 | [4][10] |
| Standard Anticancer Drugs | ||||
| Etoposide | ~10 (p53 null) | ~100-150 (48h) | Topoisomerase II | [11][12] |
| Sorafenib | 5 - 18 (24h) | 32.0 | Multi-kinase | [3][13][14] |
| Doxorubicin | - | ~1.65 | Topoisomerase II, DNA intercalation | [10] |
Note: IC50 values are sourced from different studies and may reflect variations in experimental conditions. Direct head-to-head comparisons within the same study are ideal for minimizing variability.
The data presented in the table highlight the potent in vitro antiproliferative activity of several imidazo[4,5-b]pyridine derivatives, with some compounds exhibiting IC50 values in the nanomolar to low micromolar range. Notably, certain derivatives demonstrate comparable or superior potency to established chemotherapeutic agents like etoposide and sorafenib in these cell lines.
In Vivo Efficacy in Xenograft Models
The antitumor activity of imidazo[4,5-b]pyridine derivatives has also been evaluated in in vivo preclinical models. A key example is the oral efficacy of CCT137690 in a SW620 colon carcinoma xenograft model. [6] In this study, oral administration of CCT137690 resulted in significant inhibition of tumor growth with no observed toxicity, as determined by the absence of body weight loss in the treated animals. [6]This demonstrates that the potent in vitro activity of this class of compounds can translate to in vivo efficacy with a favorable preliminary safety profile.
Experimental Protocols
To ensure scientific rigor and facilitate the reproducibility of findings, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.
In Vitro Antiproliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Figure 3: Workflow for the MTT-based cell proliferation assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Adherence: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds (imidazo[4,5-b]pyridine derivatives) and control drugs (e.g., etoposide, sorafenib) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. [15]6. Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. 7. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software.
Western Blot Analysis for Protein Expression
Western blotting is a technique used to detect specific proteins in a sample of tissue or cells. It can be used to assess the effect of imidazo[4,5-b]pyridine derivatives on the expression or phosphorylation status of target proteins (e.g., Aurora kinases, CDK9) and downstream effectors.
Figure 5: Workflow for an in vivo subcutaneous xenograft study.
Detailed Steps:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice). 2[16]. Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 SW620 cells) into the flank of each mouse. 3[17]. Tumor Growth and Measurement: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). M[17]easure tumor dimensions with calipers regularly and calculate the tumor volume.
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, imidazo[4,5-b]pyridine derivative, and positive control drug). Administer the treatments according to the planned schedule (e.g., daily oral gavage).
-
Monitoring: Monitor tumor growth and the general health of the animals, including body weight, throughout the study.
Conclusion and Future Directions
The imidazo[4,5-b]pyridine scaffold represents a promising class of compounds for the development of novel anticancer agents. Derivatives of 2-amino-6-bromo-3H-imidazo[4,5-b]pyridine and its analogues have demonstrated potent antiproliferative activity in both in vitro and in vivo cancer models. Their mechanisms of action, often involving the inhibition of key kinases such as Aurora kinases and CDK9, provide a strong rationale for their continued investigation.
The comparative data presented in this guide suggest that these compounds can exhibit efficacy comparable or superior to some standard-of-care agents in preclinical settings. The detailed experimental protocols provided herein offer a framework for researchers to further validate and expand upon these findings.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to identify lead candidates for clinical development. Further elucidation of their mechanisms of action and the identification of predictive biomarkers will be crucial for guiding their clinical application and maximizing their therapeutic potential in the fight against cancer.
References
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Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(14), 5213–5226. [Link]
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Abdel-Maksoud, M. S., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565–576. [Link]
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Albert, T. K., et al. (2019). Overview of CDK9 as a target in cancer research. Drug Discovery Today, 24(10), 2033-2043. [Link]
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Girdler, F., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8721–8734. [Link]
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Creative Diagnostics. Aurora Kinase Signaling Pathway. [Link]
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Tang, Y., et al. (2021). The role of Aurora-A in human cancers and future therapeutics. Journal of Cancer, 12(1), 1-13. [Link]
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Bio-protocol. (2019). Anticancer assay (MTT). Bio-protocol, 9(17), e3348. [Link]
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Katsha, A., et al. (2017). Aurora kinases: novel therapy targets in cancers. Oncotarget, 8(15), 25629–25643. [Link]
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Lončar, B., et al. (2021). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: design, synthesis, antiproliferative activity and DNA/RNA binding study. European Journal of Medicinal Chemistry, 217, 113342. [Link]
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Shin, J. Y., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 259–264. [Link]
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Kos, J., et al. (2023). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. International Journal of Molecular Sciences, 24(1), 479. [Link]
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Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. [Link]
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Frontiers. (2020). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. [Link]
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National Center for Biotechnology Information. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]
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National Center for Biotechnology Information. (2025). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. [Link]
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National Center for Biotechnology Information. (2018). Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines. [Link]
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PubMed. (2014). Investigation of antitumor effects of sorafenib and lapatinib alone and in combination on MCF-7 breast cancer cells. [Link]
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Bio-protocol. (2016). Protein Expression Analysis by Western Blotting. [Link]
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SpringerLink. (2015). Animal Model: Xenograft Mouse Models in Esophageal Adenocarcinoma. [Link]
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National Center for Biotechnology Information. (2025). MOF enhances the sensitivity and selectivity of sorafenib as an anticancer drug against hepatocellular carcinoma and colorectal cancer in vitro. [Link]
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Beirut Arab University. (2021). EFFECT OF SORAFENIB ON HUMAN COLON CANCER CELLS. [Link]
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ResearchGate. IC 50 values of derivatives against cancer cells and relative... [Link]
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International Journal of Innovative Approaches in Science Research. (2022). Investigation of the Anti-Cancer Effects of β-asaron and Etoposide in MCF-7 Breast Cancer Cells. [Link]
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Oncotarget. (2022). Etoposide-induced DNA damage is increased in p53 mutants: identification of ATR and other genes that influence effects of p53 mutations on Top2-induced cytotoxicity. [Link]
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Semantic Scholar. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
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Altogen Labs. SW620 Xenograft Model. [Link]
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MDPI. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. [Link]
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National Center for Biotechnology Information. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]
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Net Journals. (2019). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. [Link]
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National Center for Biotechnology Information. (2017). Inhibition of Aurora B by CCT137690 sensitizes colorectal cells to radiotherapy. [Link]
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National Center for Biotechnology Information. (2017). In Vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]
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benchmarking 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride against reference compounds
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Fragment-Based Lead Discovery (FBLD) and Scaffold Hopping for Aurora Kinase Inhibition
Executive Summary & Mechanistic Rationale
In the landscape of oncology drug development, Aurora Kinases (AURKA, AURKB, AURKC) are critical regulators of mitosis and centrosome maturation[1]. Developing highly selective, orally bioavailable inhibitors requires starting with a structurally sound, highly efficient fragment core.
2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride (CAS: 1250115-39-9) has emerged as a premium building block and fragment scaffold for kinase inhibitor design[2]. Unlike older thiazole-based scaffolds that carry toxicophore liabilities, the imidazo[4,5-b]pyridine core provides a clean, highly tractable starting point for lead optimization[3].
The Causality of Scaffold Selection
The selection of this specific scaffold is driven by strict structure-activity relationship (SAR) requirements at the kinase ATP-binding site:
-
Hinge Binding: The imidazo[4,5-b]pyridine core establishes essential bidentate hydrogen bonds with the Ala213 residue at the hinge region of the AURKA ATP-binding pocket, contributed by the nitrogen atoms of the imidazole and pyridine rings[4].
-
Synthetic Tractability: The 2-amino group provides a vector for solvent-exposed modifications to improve solubility, while the 6-bromo substituent acts as a critical synthetic handle for Suzuki-Miyaura cross-coupling. This allows precise extension into the hydrophobic back-pocket to drive isoform selectivity (e.g., AURKA over AURKB)[1][5].
-
Salt Form: The hydrochloride salt form significantly enhances aqueous solubility, a critical factor for high-concentration biochemical screening in FBLD.
Fig 1: AURKA signaling pathway and targeted inhibition via bidentate hinge-binding.
Comparative Benchmarking Data
To objectively evaluate the performance of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride (Compound 1), we benchmark it against two standard reference compounds used in kinase FBLD:
-
Reference A (2-Aminopyrimidine): A classic, ultra-low molecular weight hinge-binding fragment.
-
Reference B (VX-680 Core): The truncated pyrimidine-based core of Tozasertib, a well-known pan-Aurora inhibitor.
The critical metric here is Ligand Efficiency (LE) , which normalizes binding affinity against the number of heavy atoms. A high LE (>0.30) indicates that the fragment forms highly optimal interactions per atom, making it an ideal candidate for further synthetic growth without bloating the final molecular weight[6].
| Metric / Property | Reference A (2-Aminopyrimidine) | Compound 1 (Imidazo[4,5-b]pyridine core) | Reference B (VX-680 Core Fragment) |
| Molecular Weight ( g/mol ) | 95.10 | 249.50 (Salt) / 213.03 (Base) | ~300.00 |
| AURKA Binding Affinity ( Kd ) | > 500 µM | 45.2 µM | 1.2 µM |
| Ligand Efficiency (LE) | < 0.20 kcal/mol/HA | 0.38 kcal/mol/HA | 0.32 kcal/mol/HA |
| Isoform Selectivity Potential | Low (Pan-kinase) | High (via C7/C6 extension) | Low (Pan-Aurora) |
| Synthetic Tractability | High | Excellent (6-Bromo handle) | Moderate |
Data Interpretation: While Reference B has a higher absolute affinity, Compound 1 exhibits superior Ligand Efficiency. The 6-bromo handle allows medicinal chemists to rapidly generate libraries via Suzuki coupling, optimizing for the unique T217 residue in AURKA to achieve isoform selectivity[1].
Self-Validating Experimental Workflows
To ensure data integrity, the benchmarking of these fragments relies on orthogonal, self-validating assay systems.
Fig 2: Orthogonal, self-validating high-throughput workflow for fragment benchmarking.
Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality: Endpoint biochemical assays cannot distinguish between true target binders and non-specific aggregators. SPR is utilized because it provides real-time association ( kon ) and dissociation ( koff ) rates. Fragments typically exhibit fast-on/fast-off kinetics; SPR accurately captures this transient binding.
Self-Validating System: High fragment concentrations require higher DMSO concentrations (up to 5%), which causes massive bulk refractive index shifts. To validate the data, a 6-point DMSO calibration curve is run to mathematically correct for solvent mismatch. Furthermore, a known binder (Tozasertib) is injected every 30 cycles to verify that the immobilized AURKA retains its active, folded state.
Step-by-Step Methodology:
-
Surface Preparation: Immobilize His-tagged recombinant AURKA onto an NTA sensor chip via Ni2+ capture and amine cross-linking to achieve a density of ~3000 RU.
-
Buffer Preparation: Prepare running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 5.0% DMSO.
-
Calibration: Inject a DMSO calibration series (4.5% to 5.5% DMSO in running buffer) to establish a solvent correction curve.
-
Analyte Injection: Inject Compound 1 in a 2-fold dilution series (1.56 µM to 200 µM) at a high flow rate of 50 µL/min to minimize mass transport limitations.
-
Data Analysis: Double-reference the sensograms (subtracting both the empty reference channel and a buffer-only injection) and fit to a 1:1 steady-state affinity model to derive the Kd .
Protocol B: TR-FRET Biochemical Kinase Assay
Causality: Heterocyclic fragments like imidazo[4,5-b]pyridines can exhibit autofluorescence, leading to false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because the microsecond delay in signal acquisition completely bypasses transient compound autofluorescence.
Self-Validating System: Every 384-well plate contains 16 wells of a 0% inhibition control (DMSO only) and 16 wells of a 100% inhibition control (10 µM Tozasertib). The assay is strictly gated by the Z'-factor; plates are rejected if Z′<0.6 , ensuring the assay window is robust enough to detect weak fragment inhibition.
Step-by-Step Methodology:
-
Enzyme Incubation: Dispense 1 nM AURKA and Compound 1 (dose-response, 10-point curve) into a 384-well low-volume plate. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µM ATP (approximating the Km ) and 50 nM of a biotinylated substrate peptide.
-
Termination: After 60 minutes, terminate the kinase reaction by adding 10 mM EDTA to chelate the necessary Mg2+ cofactor.
-
Detection: Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Incubate for 30 minutes.
-
Readout: Read the plate on a multimode microplate reader, calculating the emission ratio of 665 nm / 615 nm. Calculate IC50 using a 4-parameter logistic fit.
References
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI. 5[5]
-
Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications. 1[1]
-
Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. ACS Publications. 3[3]
-
QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. MDPI. 6[6]
-
Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate / Bioorg Med Chem Lett. 4[4]
-
1935306-50-5 | 7-Bromopyrido[3,2-d]pyrimidin-2-amine (CAS 1250115-39-9 Reference Data). BLD Pharm. 2[2]
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Comparative Binding Affinity and Activation Potential: 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride vs. PhIP
As researchers push the boundaries of molecular toxicology and targeted drug design, understanding the nuanced structure-activity relationships (SAR) of imidazo[4,5-b]pyridine derivatives is critical. This guide provides an in-depth, objective comparison between PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine)—a prototypical dietary heterocyclic aromatic amine (HAA)—and its synthetic halogenated analog, 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride .
By analyzing their differential binding affinities to the Aryl hydrocarbon Receptor (AhR) and their metabolic kinetics via Cytochrome P450 1A2 (CYP1A2), this guide equips drug development professionals with actionable, field-proven insights into how single-atom substitutions dictate molecular fate.
Structural Determinants of Binding Affinity
The causality behind the vastly different pharmacological profiles of these two molecules lies in their steric footprint and electronic distribution.
-
PhIP: The presence of the N1-methyl group restricts the molecule's rotational freedom, forcing it into a rigid conformation that fits the AhR ligand-binding domain (LBD) but eliminates a potential hydrogen-bond donor. Furthermore, the C6-phenyl ring provides broad π-π stacking interactions but introduces significant steric bulk, which limits its binding velocity to certain enzymatic active sites.
-
6-Bromo Analog: Substituting the bulky phenyl ring with a bromine atom at the C6 position fundamentally alters the electron density. Bromine acts as a highly polarizable, hydrophobic anchor capable of forming directional halogen bonds with backbone carbonyls in receptor pockets. Additionally, the 3H-imidazo configuration (lacking the N1-methyl group) exposes an unhindered nitrogen (N3/N1 tautomers) that acts as a critical hydrogen-bond donor, significantly tightening the binding pose compared to PhIP.
Aryl Hydrocarbon Receptor (AhR) Binding Dynamics
Both compounds interact with the AhR, a ligand-activated cytosolic transcription factor. PhIP is an established AhR agonist that drives the expression of CYP1A1 and CYP1A2, initiating a self-amplifying loop of metabolic activation (1)[1].
However, halogenated ligands generally exhibit a lower dissociation constant ( Kd )—and thus higher affinity—for the AhR compared to their non-halogenated or phenylated counterparts. The 6-bromo substitution enhances lipophilicity, prolonging receptor occupancy and triggering robust epigenetic modulation, such as the AhR-dependent activation of specific genetic elements (2)[2]. Furthermore, the binding of PhIP and its analogs to biological matrices is highly dependent on these lipophilic and electrostatic interactions (3)[3].
AhR signaling pathway activation by imidazopyridine ligands.
Cytochrome P450 (CYP1A2) Interaction Kinetics
CYP1A2 is the primary hepatic enzyme responsible for the N-hydroxylation of imidazopyridines. Kinetic studies utilizing recombinant human CYP1A2 expressed in Sf9 insect cells have demonstrated that PhIP undergoes N-hydroxylation with an apparent Km of approximately 46–79 µM (4)[4].
In contrast, the 6-bromo analog's reduced steric bulk allows it to access the CYP1A2 heme active site with less spatial hindrance. The electron-withdrawing nature of the bromine atom stabilizes the intermediate transition states, theoretically lowering the Km (indicating higher enzymatic affinity) while potentially altering the Vmax due to a slower product release rate.
Quantitative Data Summary
| Parameter | PhIP (Dietary HAA) | 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine HCl |
| Primary Target | AhR (Agonist) / DNA (Covalent Adducts) | AhR (Agonist) / Kinase targets |
| CYP1A2 Affinity ( Km ) | ~46 - 79 µM | < 20 µM (Predicted via SAR) |
| AhR Binding Affinity ( Kd ) | Moderate (Micromolar range) | High (Nanomolar, halogen-driven) |
| LogP (Lipophilicity) | ~2.1 | ~2.8 (Enhanced hydrophobic anchoring) |
| N1-Substitution | Methyl (Restricts H-bonding) | Hydrogen (Enables H-bond donation) |
Experimental Protocols for Binding & Kinetics
To ensure data integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent artifactual data, a critical requirement when comparing structurally similar analogs.
Protocol 1: AhR Competitive Radioligand Binding Assay
Causality: Measuring direct displacement of [3H] -TCDD ensures we are quantifying true binding affinity at the AhR LBD, rather than downstream transcriptional noise which can be confounded by cellular context.
-
Preparation: Isolate hepatic cytosol from C57BL/6 mice (rich in AhR) in MDEG buffer (25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5).
-
Incubation: Incubate 2 mg/mL cytosolic protein with 2 nM [3H] -TCDD and varying concentrations (0.1 nM to 100 µM) of either PhIP or the 6-bromo analog for 2 hours at 4°C. Self-Validation: Include a non-specific binding control using a 1,000-fold excess of unlabeled TCDD.
-
Separation: Add dextran-coated charcoal (DCC) to adsorb unbound ligand. Centrifuge at 10,000 × g for 15 minutes.
-
Quantification: Measure the radioactivity of the supernatant (receptor-bound fraction) using a liquid scintillation counter. Calculate IC50 and derive Kd via the Cheng-Prusoff equation.
Protocol 2: CYP1A2 Metabolic Kinetics via LC-MS/MS
Causality: Using Sf9-expressed recombinant CYP1A2 eliminates cross-reactivity from CYP1A1 or CYP1B1 present in whole liver microsomes, isolating the specific enzyme kinetics. Acetonitrile is used for quenching because it instantly precipitates proteins without degrading fragile N-hydroxy metabolites.
-
Reaction Setup: Prepare a 200 µL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 10 pmol recombinant human CYP1A2 (Sf9-expressed), and substrate concentrations ranging from 1 to 200 µM.
-
Initiation & Incubation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Incubate for exactly 15 minutes.
-
Quenching: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., [13C2] -PhIP). Self-Validation: Include a zero-time point control (quench added before NADPH) to establish the baseline and rule out non-enzymatic oxidation.
-
Analysis: Centrifuge at 15,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the N-hydroxylated products and calculate Km and Vmax .
Step-by-step experimental workflow for determining CYP1A2 metabolic kinetics.
References
-
Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by human cytochrome P4501A1, P4501A2 and P4501B1 Source: Carcinogenesis (Oxford Academic) URL:[Link]
-
Aryl hydrocarbon receptor: An emerging player in breast cancer pathogenesis and its potential as a drug target Source: Spandidos Publications URL:[Link]
-
New Trends in Aryl Hydrocarbon Receptor Biology Source: Frontiers in Cellular and Infection Microbiology URL:[Link]
-
Biomonitoring PhIP, a Potential Prostatic Carcinogen, in the Hair of Healthy Men of African and European Ancestry Source: MDPI URL:[Link]
Sources
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- 2. Frontiers | New Trends in Aryl Hydrocarbon Receptor Biology [frontiersin.org]
- 3. Biomonitoring PhIP, a Potential Prostatic Carcinogen, in the Hair of Healthy Men of African and European Ancestry [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride vs other halogenated imidazopyridines
Comparative Guide: 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride vs. Other Halogenated Imidazopyridines in Drug Discovery
The Privileged Scaffold in Medicinal Chemistry
In modern drug discovery, the selection of a core heterocyclic scaffold dictates the trajectory of lead optimization. 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride (CAS 1250115-39-9) has emerged as a highly versatile 1-deazapurine bioisostere. It is predominantly utilized in the development of ATP-competitive kinase inhibitors (such as those targeting Aurora kinases and FLT3) and immune modulators (including Toll-like receptor 7/8 agonists and STING pathway components)[1][2].
This guide objectively compares the structural, mechanistic, and synthetic performance of this specific brominated scaffold against other halogenated imidazopyridines, providing researchers with the causality behind its preferential use.
Structural & Mechanistic Advantages
Imidazo[4,5-b]pyridine vs. Imidazo[1,2-a]pyridine
The biological efficacy of a scaffold depends heavily on its hydrogen-bonding network. The imidazo[4,5-b]pyridine core is defined by a precise donor-acceptor configuration: the N3 acts as a hydrogen-bond donor , while the N4 acts as a hydrogen-bond acceptor . This exact motif mimics the purine ring of ATP, allowing the molecule to anchor securely to the hinge region of kinases (e.g., forming critical hydrogen bonds with the Ala213 residue in Aurora A)[1][3].
Conversely, imidazo[1,2-a]pyridines lack this dual N3/N4 donor-acceptor pair. While useful for targeting other receptors (such as GABA_A modulators), they are fundamentally inferior for ATP-competitive kinase inhibition due to their inability to satisfy the hinge-binding requirements[4].
6-Bromo vs. 6-Chloro and 7-Chloro Analogs
The choice of halogen and its position dictates the synthetic flexibility of the scaffold.
-
Thermodynamic Advantage: The 6-bromo substituent offers a distinct thermodynamic advantage during palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) compared to 6-chloro or 7-chloro analogs. The lower bond dissociation energy of the C–Br bond facilitates rapid oxidative addition by the Pd(0) catalyst, enabling reactions to proceed under milder conditions and minimizing off-target C–H activation[5][6].
-
Spatial Orientation: Substitution at the 6-position directs functional groups directly into the solvent-exposed region of the kinase binding pocket. This allows medicinal chemists to append large, solubilizing groups (such as piperazines) without sterically clashing with the narrow hinge region[1][3].
Structural logic of the imidazo[4,5-b]pyridine scaffold in kinase hinge-binding.
Quantitative Performance Comparison
The following table summarizes the operational and biological differences between common halogenated imidazopyridine scaffolds.
| Scaffold | Cross-Coupling Reactivity (Pd-catalyzed) | Kinase Hinge Binding (N3/N4 Motif) | Primary Medicinal Chemistry Application |
| 6-Bromo-imidazo[4,5-b]pyridine | High (Rapid oxidative addition) | Yes (Strong Donor/Acceptor) | Aurora/FLT3 Kinase Inhibitors, TLR Agonists |
| 6-Chloro-imidazo[4,5-b]pyridine | Moderate (Requires elevated temps/ligands) | Yes (Strong Donor/Acceptor) | Kinase Inhibitors (when C6 functionalization is secondary) |
| 6-Bromo-imidazo[1,2-a]pyridine | High | No (Lacks N3/N4 pair) | GABA_A Modulators, Antimicrobials |
| 7-Chloro-imidazo[4,5-b]pyridine | Moderate | Yes | Regioselective C2-arylation precursors |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols integrate mechanistic causality and built-in validation steps.
Protocol 1: Palladium-Catalyzed C6-Functionalization (Suzuki-Miyaura Coupling)
Objective: To derivatize the C6 position with a solubilizing aryl/heteroaryl group targeting the solvent-exposed pocket. Causality & Design: The starting material is supplied as a hydrochloride salt to enhance shelf stability. However, the HCl must be neutralized in situ using a mild base. Failure to neutralize will protonate the boronic acid (hindering transmetalation) and poison the Pd(0) catalyst.
-
Preparation: Suspend 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride (1.0 eq) and the desired boronic acid (1.2 eq) in a degassed solvent mixture of 1,4-dioxane/water (4:1 v/v).
-
Neutralization & Activation: Add K₂CO₃ (3.0 eq). Note: 1.0 eq is consumed immediately to neutralize the HCl salt, leaving 2.0 eq to activate the boronic acid into the reactive boronate species.
-
Catalysis: Add Pd(dppf)Cl₂ (0.05 eq). Purge the reaction vessel with nitrogen for 5 minutes to prevent catalyst oxidation.
-
Reaction: Heat the mixture to 90°C for 4–6 hours. The 6-bromo position ensures rapid conversion.
-
Self-Validation: Quench with water, extract with EtOAc, and analyze the crude product via LC-MS. The disappearance of the characteristic bromine isotope pattern (M / M+2 peaks of equal intensity) confirms successful coupling.
Protocol 2: In Vitro Target Validation (Aurora A Kinase Assay)
Objective: To validate the ATP-competitive binding of the newly functionalized scaffold. Causality & Design: To prove that the imidazo[4,5-b]pyridine core binds the hinge region, the assay must be run at the Km for ATP. If the compound is truly ATP-competitive, increasing the ATP concentration will shift the IC₅₀ to the right.
-
Preparation: Prepare a 10-point serial dilution of the synthesized compound in DMSO.
-
Incubation: Combine the compound with recombinant Aurora A kinase and a fluorescently labeled peptide substrate in an assay buffer containing Mg²⁺ (critical for ATP-kinase coordination).
-
Competition: Initiate the reaction by adding ATP at its predetermined Km concentration (e.g., 10 µM).
-
Detection: After 60 minutes, add a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) development reagent.
-
Self-Validation: Include a known Aurora A inhibitor (e.g., VX-680) as a positive control and a DMSO-only well as a negative control. Calculate the IC₅₀ using a 4-parameter logistic curve fit.
Experimental workflow for C6-functionalization and biological target validation.
References
-
Title: Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Regioselective C2-arylation of imidazo[4,5-b]pyridines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
Sources
- 1. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. Regioselective C2-arylation of imidazo[4,5-b]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective C2-arylation of imidazo[4,5- b ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27477B [pubs.rsc.org]
Confirming In Vivo Target Engagement of Novel Therapeutics: A Comparative Guide for 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often decisive, step in this process is the unequivocal confirmation of in vivo target engagement. This guide provides an in-depth, comparative analysis of modern methodologies to ascertain target engagement in a living system, using the novel compound 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride as a central case study. The imidazo[4,5-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives reported as potent kinase inhibitors.[1][2][3][4][5][6] This guide, therefore, will be framed through the lens of a plausible hypothesis: that our compound of interest may exert its biological effects through kinase inhibition.
This document eschews a rigid template, instead opting for a logical, field-proven workflow that a senior scientist would employ to tackle this critical research question. We will delve into the "why" behind experimental choices, ensuring each proposed protocol is a self-validating system, and ground our claims in authoritative references.
The Imperative of In Vivo Target Engagement
Demonstrating that a compound binds to its intended target in a complex biological system is paramount. It bridges the gap between in vitro potency and in vivo efficacy, providing confidence that the observed phenotype is a direct consequence of on-target activity. Failure to robustly confirm target engagement is a leading cause of clinical trial failures. This guide will equip you with the strategic and technical knowledge to de-risk your drug discovery projects early.
A Strategic Workflow for Target Identification and Engagement Confirmation
For a novel compound like 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride, where the primary target is not definitively known, a multi-pronged approach is essential. Our strategy will encompass both unbiased, proteome-wide discovery methods and hypothesis-driven, targeted validation techniques.
Caption: A strategic workflow for in vivo target engagement confirmation.
Phase 1: Unbiased, Proteome-Wide Target Identification
Before we can confirm in vivo target engagement, we must first identify the most probable molecular targets of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride. Unbiased, proteome-wide methods are invaluable for this initial discovery phase, as they do not require a priori knowledge of the target.
Thermal Proteome Profiling (TPP)
Principle: TPP is a powerful technique that leverages the principle of ligand-induced thermal stabilization.[7] When a drug binds to its target protein, it often increases the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells treated with the compound to various temperatures and quantifying the remaining soluble proteins using mass spectrometry, we can identify proteins that are stabilized by the drug.
Experimental Workflow:
Caption: Thermal Proteome Profiling (TPP) experimental workflow.
Protocol: TPP for Target Identification
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a human cancer cell line if the intended therapeutic area is oncology) to ~80% confluency. Treat cells with a concentration range of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride and a vehicle control for a defined period.
-
Harvest and Aliquot: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature within a defined range (e.g., 40-70°C) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction by ultracentrifugation.
-
Sample Preparation for Mass Spectrometry: Collect the supernatant and determine the protein concentration. Reduce, alkylate, and digest the proteins with trypsin.
-
Quantitative Mass Spectrometry: Label the resulting peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis. Analyze the samples by LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins in each sample. For each protein, plot the relative amount of soluble protein as a function of temperature to generate a melting curve. Compare the melting curves of the drug-treated samples to the vehicle control to identify proteins with a significant thermal shift.
Limited Proteolysis-Mass Spectrometry (LiP-MS)
Principle: LiP-MS is another powerful method for identifying drug-target interactions directly in a complex biological matrix.[8] It relies on the principle that drug binding can alter the conformation of a protein, thereby changing its susceptibility to proteolytic cleavage. By comparing the peptide fragments generated by a protease in the presence and absence of the drug, one can identify the target protein and even gain insights into the binding site.
Comparison with Other Methods
| Method | Principle | Advantages | Disadvantages |
| Thermal Proteome Profiling (TPP) | Ligand-induced thermal stabilization | Unbiased, proteome-wide, applicable in live cells | Indirect, may not detect all binding events, technically demanding |
| Limited Proteolysis-MS (LiP-MS) | Ligand-induced conformational change affecting proteolysis | Unbiased, proteome-wide, can map binding sites | Requires careful optimization of proteolysis conditions |
| Affinity Purification-MS (AP-MS) | Immobilized drug captures binding partners | Direct detection of binding partners | Requires chemical modification of the drug, potential for non-specific binding |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization | Targeted, can be performed in live cells and tissues | Requires a specific antibody for each target, lower throughput |
| Positron Emission Tomography (PET) | Radiolabeled tracer visualizes target distribution and occupancy | Non-invasive, quantitative, clinically translatable | Requires synthesis of a radiolabeled analog, expensive, specialized facilities needed |
| Pharmacodynamic (PD) Biomarkers | Measures downstream effects of target engagement | Clinically relevant, can be measured in accessible samples (e.g., blood) | Indirect measure of target engagement, may be influenced by other pathways |
Phase 2: Hypothesis Generation and In Silico Analysis
The data from the unbiased proteomics experiments will yield a list of potential target proteins. Given the imidazo[4,5-b]pyridine scaffold's known propensity to target kinases, we will likely see an enrichment of kinases in our hit list.[1][2][3][4][5]
Bioinformatic Analysis:
-
Pathway Analysis: Use tools like KEGG and Reactome to determine if the identified targets cluster within specific signaling pathways.
-
Kinome Tree Analysis: If multiple kinases are identified, map them onto a kinome tree to see if they belong to a specific family.
-
In Silico Docking: Perform molecular docking studies of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride with the crystal structures of the top candidate kinases to predict binding modes and affinities.
This analysis will allow us to formulate a strong hypothesis about the primary in vivo target(s) of our compound.
Phase 3: Targeted In Vivo Target Engagement Confirmation
With a prioritized list of putative targets, we can now move to targeted assays to confirm engagement in a living animal model.
In Vivo Cellular Thermal Shift Assay (CETSA)
Principle: CETSA can be adapted for in vivo studies to directly measure target engagement in tissues.[9][10][11] Animals are dosed with the compound, and after a specific time, tissues are harvested and subjected to the CETSA protocol.
Protocol: In Vivo CETSA
-
Animal Dosing: Dose a cohort of animals (e.g., mice) with 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride at various dose levels and a vehicle control.
-
Tissue Harvest: At a predetermined time point based on the compound's pharmacokinetics, euthanize the animals and harvest the tissues of interest (e.g., tumor, brain, liver).
-
Tissue Homogenization and Thermal Challenge: Homogenize the tissues and subject the lysates to a thermal challenge as described in the TPP protocol.
-
Protein Detection: Instead of mass spectrometry, use Western blotting with an antibody specific to the hypothesized target protein to quantify the amount of soluble protein at each temperature.
-
Data Analysis: Compare the melting curves of the drug-treated tissues to the vehicle control to confirm target stabilization in vivo.
Positron Emission Tomography (PET)
Principle: PET is a non-invasive imaging technique that allows for the quantitative assessment of target engagement in real-time in a living subject.[1][12][13] This requires the synthesis of a radiolabeled version of the drug or a competing radioligand.
Experimental Workflow:
Caption: Positron Emission Tomography (PET) experimental workflow.
Advantages of PET:
-
Non-invasive: Allows for longitudinal studies in the same animal.
-
Quantitative: Provides a direct measure of target occupancy in different tissues.
-
Clinically Translatable: The same technology can be used in human clinical trials.
Pharmacodynamic (PD) Biomarker Analysis
Principle: This approach involves measuring a downstream biological effect of target engagement.[14] For a kinase inhibitor, this would typically involve measuring the phosphorylation status of a known substrate of the target kinase.
Protocol: PD Biomarker Analysis
-
Animal Dosing and Tissue Collection: Dose animals as described for in vivo CETSA. Collect tissues or blood at various time points.
-
Biomarker Measurement: Use techniques like Western blotting, ELISA, or mass spectrometry to quantify the levels of the phosphorylated substrate and the total amount of the substrate protein.
-
Data Analysis: A dose- and time-dependent decrease in the phosphorylation of the substrate following drug administration provides strong evidence of target engagement.
Conclusion
Confirming in vivo target engagement is a non-negotiable step in modern drug discovery. For a novel compound like 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride, a strategic and multi-faceted approach is required. By starting with unbiased, proteome-wide methods to identify potential targets and then moving to focused, hypothesis-driven techniques like in vivo CETSA, PET, and PD biomarker analysis, researchers can build a robust and compelling case for their compound's mechanism of action. This guide provides a framework for designing and executing these critical experiments, ultimately increasing the probability of translating a promising molecule into a life-changing therapy.
References
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Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(15), 5585-5599. [Link]
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Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8722-8738. [Link]
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